Belinostat-d5
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14N2O4S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+/i1D,2D,3D,6D,7D |
InChI Key |
NCNRHFGMJRPRSK-HMUIAXRESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Belinostat-d5 as a Histone Deacetylase (HDAC) Inhibitor
Executive Summary
Belinostat is a potent, pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] Its deuterated analog, Belinostat-d5, serves as a critical tool in pharmaceutical research, primarily as an internal standard for pharmacokinetic and metabolic studies. The core mechanism of action of this compound as an HDAC inhibitor is functionally identical to that of Belinostat. This guide provides an in-depth exploration of this mechanism, detailing the molecular interactions, downstream cellular consequences, and the methodologies used to characterize its activity. By inhibiting HDAC enzymes, Belinostat alters gene expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[2][3][4]
Introduction to Histone Deacetylases in Oncology
The Role of Epigenetic Regulation in Cancer
Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. A key epigenetic mechanism is the post-translational modification of histone proteins, which package DNA into a condensed structure called chromatin. The acetylation status of lysine residues on histones is a critical determinant of chromatin structure and gene accessibility.
The HDAC Superfamily: Classification and Function
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[3][4] This deacetylation leads to a more compact chromatin structure, restricting access of transcription factors to DNA and thereby suppressing gene expression.[4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[4][5] HDACs are categorized into four main classes based on their homology to yeast enzymes. Belinostat is known as a pan-HDAC inhibitor because it targets the zinc-dependent enzymes of Class I, II, and IV.[6]
HDACs as Therapeutic Targets
The critical role of HDACs in silencing tumor suppressor genes makes them a compelling target for cancer therapy.[7] Inhibition of HDAC activity can restore the expression of these silenced genes, leading to a variety of anti-tumor effects, including cell cycle arrest, differentiation, and programmed cell death (apoptosis).[2][4] Several HDAC inhibitors, including Belinostat, have been developed and approved for clinical use.[5]
Belinostat: A Pan-HDAC Inhibitor
Chemical Structure and Properties
Belinostat, also known as PXD101, is a hydroxamate-type HDAC inhibitor.[6][8] The hydroxamic acid moiety is a key structural feature responsible for its potent inhibitory activity.
The Significance of the Hydroxamic Acid Moiety
The hydroxamic acid group acts as a zinc-binding group. It chelates the essential zinc ion (Zn²⁺) in the active site of HDAC enzymes, thereby blocking their catalytic activity. This interaction is fundamental to the mechanism by which Belinostat and other hydroxamate-based inhibitors function.
The Role of Deuteration: Understanding this compound
Introduction to Isotopic Labeling
Deuteration is the process of replacing one or more hydrogen atoms in a molecule with deuterium, a stable, non-radioactive isotope of hydrogen.[9] Because deuterium is twice as heavy as hydrogen, the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[9]
Primary Application of this compound in Pharmacokinetic Studies
The primary utility of this compound is not to alter the therapeutic mechanism but to serve as an ideal internal standard in analytical techniques like mass spectrometry.[10] Its slightly higher mass allows it to be distinguished from the non-deuterated drug, while its chemical properties remain virtually identical. This enables precise quantification of Belinostat in biological samples during preclinical and clinical development. While deuteration can sometimes be used to slow down drug metabolism (the "Kinetic Isotope Effect"), enhancing a drug's half-life, the principal application for this compound remains in bioanalysis.[9][11][][13]
Equivalence of Mechanism of Action with Belinostat
The five deuterium atoms in this compound do not interfere with the hydroxamic acid's ability to bind to the HDAC active site. Therefore, its mechanism of action as an HDAC inhibitor is considered equivalent to that of the parent compound, Belinostat.
Core Mechanism of Action of Belinostat as an HDAC Inhibitor
Molecular Interaction with the HDAC Active Site
Belinostat inhibits HDACs through a direct binding interaction. Molecular docking studies suggest an induced-fit mechanism where the enzyme's binding pocket undergoes a conformational change to accommodate the inhibitor.[14] The hydroxamic acid group of Belinostat enters the catalytic tunnel of the HDAC enzyme and chelates the zinc ion at the base, effectively inactivating the enzyme.
Caption: Belinostat's hydroxamic acid moiety chelates the zinc ion in the HDAC active site.
Downstream Cellular Effects of HDAC Inhibition
By inhibiting HDACs, Belinostat prevents the removal of acetyl groups from histones.[3][4] The resulting accumulation of acetylated histones (hyperacetylation) neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed, open chromatin structure (euchromatin), which allows for the transcription of previously silenced genes, including critical tumor suppressor genes like p21.[2][4]
HDACs also deacetylate numerous non-histone proteins that are involved in crucial cellular processes.[2][3] Belinostat's inhibitory action leads to the hyperacetylation of proteins such as the tumor suppressor p53 and the cytoskeletal protein α-tubulin. Acetylation can alter the stability, activity, and localization of these proteins, contributing to the overall anti-cancer effect.
Resultant Anti-Tumor Activities
The reactivation of tumor suppressor genes and modulation of non-histone protein function culminate in several anti-tumor activities.[2]
Belinostat induces programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5] It upregulates the expression of pro-apoptotic proteins like Bim, Puma, and Noxa while downregulating anti-apoptotic proteins like Bcl-2, leading to caspase activation and cell death.[2][5]
Belinostat can cause cancer cells to arrest at various phases of the cell cycle, notably G2/M phase.[15][16] This is often mediated by the re-expression of cell cycle inhibitors like p21.[2]
The formation of new blood vessels, or angiogenesis, is crucial for tumor growth. Belinostat has been shown to inhibit angiogenesis, further contributing to its anti-tumor effects.[3][4]
Caption: The downstream cellular consequences of HDAC inhibition by Belinostat.
Experimental Protocols for Characterizing Belinostat Activity
In Vitro HDAC Inhibition Assay
This biochemical assay quantifies the potency of Belinostat in inhibiting HDAC enzyme activity, typically to determine its IC50 value (the concentration required to inhibit 50% of enzyme activity).
Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a source of HDAC enzymes (e.g., recombinant human HDAC1 or HeLa nuclear extract), a fluorogenic HDAC substrate, and a developer solution.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme source to wells containing either the diluted this compound or a vehicle control.
-
Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Development: Stop the deacetylation reaction and initiate the fluorescence signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore.
-
Detection: Measure the fluorescence intensity using a fluorometer (e.g., excitation 355 nm, emission 460 nm).
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of Protein Acetylation
This technique is used to visualize the increase in histone and non-histone protein acetylation in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a PTCL cell line) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and extract total protein or histone-specific fractions. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel (e.g., 15% Bis-Tris gel for histones).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated protein (e.g., anti-acetyl-Histone H3 or anti-acetyl-α-tubulin). A loading control antibody (e.g., anti-β-actin or total Histone H3) should be used on the same blot.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the relative increase in acetylation.
Cellular Apoptosis Assay using Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis after this compound treatment using Annexin V and Propidium Iodide (PI) staining.[19]
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Caption: Experimental workflow for assessing apoptosis by Annexin V/PI flow cytometry.
Quantitative Data Summary
Belinostat demonstrates potent inhibitory activity across multiple HDAC isoforms, confirming its classification as a pan-HDAC inhibitor.
| HDAC Isoform | Class | IC50 (µM) |
| HDAC1 | I | 0.041 |
| HDAC2 | I | 0.125 |
| HDAC3 | I | 0.030 |
| HDAC8 | I | 0.216 |
| HDAC4 | II | 0.115 |
| HDAC6 | II | 0.082 |
| HDAC7 | II | 0.067 |
| HDAC9 | II | 0.128 |
| HeLa Lysate | - | 0.027 |
| Table 1: Inhibitory concentration (IC50) values of Belinostat against various HDAC isoforms and in a cell lysate. Data compiled from Khan N, et al. (2008).[20] |
Conclusion and Future Directions
This compound, while primarily an analytical tool, functions through the well-established mechanism of its non-deuterated counterpart, Belinostat. As a pan-HDAC inhibitor, it induces widespread changes in the acetylation status of histone and non-histone proteins. This leads to the reactivation of silenced tumor suppressor genes and the modulation of key cellular pathways, ultimately resulting in the induction of apoptosis, cell cycle arrest, and other anti-tumor effects. The continued study of HDAC inhibitors like Belinostat is crucial for optimizing their use in combination therapies and expanding their application to other malignancies. Future research may focus on elucidating the specific roles of individual HDAC isoforms in different cancers to develop more targeted inhibitors with improved efficacy and reduced side effects.
References
-
Synapse. What is the mechanism of Belinostat?. Synapse. Published July 17, 2024. [Link]
-
National Center for Biotechnology Information. Belinostat. PubChem. [Link]
-
Synapse. What is Belinostat used for?. Patsnap Synapse. Published June 14, 2024. [Link]
-
Aetna. Belinostat (Beleodaq). Aetna. [Link]
-
Oncology News Central. Belinostat: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]
-
OncoLink. Belinostat (Beleodaq®). OncoLink. Published April 17, 2024. [Link]
-
Goubard, A, et al. The anticancer effect of the HDAC inhibitor belinostat is enhanced by inhibitors of Bcl-xL or Mcl-1 in ovarian cancer. Molecular Oncology. 2025;19(6). [Link]
-
BPS Bioscience. Belinostat (PXD101) HDAC. BPS Bioscience. [Link]
-
van der Heijden, J, et al. Schedule-Dependent Synergy Between the Histone Deacetylase Inhibitor Belinostat and the Dihydrofolate Reductase Inhibitor Pralatrexate in T-and B-cell Lymphoma Cells in vitro. Frontiers in Oncology. 2020;10. [Link]
-
Tolosa, P, et al. Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. International Journal of Molecular Sciences. 2024;25(13):7270. [Link]
-
Roy, U, et al. Histone deacetylase inhibitor belinostat regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells. Molecular Carcinogenesis. 2023;62(10):1460-1472. [Link]
-
Woyach, JA, et al. Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer. Journal of Cancer Research and Clinical Oncology. 2014;140(1):69-78. [Link]
-
Verma, A, et al. Belinostat: A Histone Deacetylase Inhibitor for the Treatment of Patients with Relapsed or Refractory Peripheral T-Cell Lymphoma. International Journal of Pharmaceutical Sciences and Research. 2016;7(11):4358-4366. [Link]
-
Hayward, D, et al. Protein domain movement involved in binding of belinostat and HPOB as inhibitors of histone deacetylase 6 (HDAC6): a hybrid automated-interactive docking study. Journal of Computer-Aided Molecular Design. 2025;39(7):577-590. [Link]
-
Atzrodt, J, et al. Deuterated drugs; where are we now?. Journal of Labelled Compounds and Radiopharmaceuticals. 2018;61(9):650-655. [Link]
-
ResearchGate. Special requirements for histone Western blot?. ResearchGate. Published March 28, 2017. [Link]
-
Jayakumari, S, et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. 2019;9(24). [Link]
-
Reddy, DS. Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology. 2019;85(1):e59. [Link]
-
Garsed, DW, et al. Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics. 2012;7(8):875-883. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Published May 20, 2025. [Link]
-
Merck Millipore. HDAC Activity Assay Kit | 566328. Merck Millipore. [Link]
-
Shechter, D, et al. Extraction, purification and analysis of histones. Nature Protocols. 2007;2(6):1445-1457. [Link]
-
University of Iowa. Measuring Apoptosis using Annexin V and Flow Cytometry. University of Iowa. [Link]
-
Wegener, A, et al. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. 2019;4(24):20531-20537. [Link]
-
Alfa Chemistry. Deuterated Drug Development: Advanced Products & Tailored Solutions. Alfa Chemistry. [Link]
-
Timmins, Graham. The development of deuterium-containing drugs. Expert Opinion on Drug Discovery. 2014;9(2):155-167. [Link]
Sources
- 1. Belinostat (Beleodaq) [southcarolinablues.com]
- 2. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 3. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Belinostat used for? [synapse.patsnap.com]
- 5. The anticancer effect of the HDAC inhibitor belinostat is enhanced by inhibitors of Bcl‐xL or Mcl‐1 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Schedule-Dependent Synergy Between the Histone Deacetylase Inhibitor Belinostat and the Dihydrofolate Reductase Inhibitor Pralatrexate in T-and B-cell Lymphoma Cells in vitro [frontiersin.org]
- 7. oncolink.org [oncolink.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein domain movement involved in binding of belinostat and HPOB as inhibitors of histone deacetylase 6 (HDAC6): a hybrid automated-interactive docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone Modification [labome.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
Introduction: The Critical Role of Isotopic Labeling and Stability in Drug Research
An In-Depth Technical Guide to the Stability and Storage of Belinostat-d5
Belinostat is a potent pan-histone deacetylase (HDAC) inhibitor used in the treatment of hematological malignancies, particularly relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] As a member of the hydroxamic acid class of HDAC inhibitors, it functions by inducing the accumulation of acetylated histones, which leads to cell cycle arrest and apoptosis in transformed cells.[2][3] In the landscape of pharmaceutical research and development, the use of stable isotope-labeled internal standards is paramount for accurate quantification in bioanalytical studies. This compound, a deuterated analog of Belinostat, serves this essential function, enabling precise measurements in pharmacokinetic and metabolic profiling.[4]
The integrity of any analytical or biological experiment hinges on the stability of the reagents used. For this compound, a molecule with inherent chemical liabilities, understanding and controlling the conditions of its storage and handling are not mere procedural formalities; they are foundational to generating reliable, reproducible, and accurate data. This guide provides an in-depth examination of the factors influencing this compound stability, offering field-proven protocols and expert insights for researchers, scientists, and drug development professionals.
Section 1: Chemical Structure and Inherent Stability Liabilities
Belinostat's structure, characterized by a hydroxamic acid moiety, a sulfonamide linkage, and an olefinic bond, dictates its chemical behavior and susceptibility to degradation.[2] The deuteration in this compound, typically on the phenyl ring, does not significantly alter these fundamental chemical properties but is critical for its use as an internal standard in mass spectrometry-based assays.
The primary points of vulnerability in the Belinostat molecule are:
-
The Hydroxamic Acid Group: This functional group is the zinc-binding motif responsible for HDAC inhibition. It is also highly susceptible to hydrolysis under both acidic and basic conditions.
-
The Sulfonamide Linkage: While generally more stable than the hydroxamic acid, this bond can also be cleaved under harsh conditions.
-
The Acrylamide Moiety: The double bond and adjacent carbonyl group are potential sites for oxidation and other addition reactions.
A 2021 study highlighted that Belinostat is particularly sensitive to acidic, basic, and oxidative stress conditions.[5] Impurities in Belinostat can arise from synthesis, storage, or degradation, including hydrolysis, oxidation, and photodegradation products.[1] This inherent reactivity necessitates stringent control over the compound's environment.
Major Degradation Pathways
The primary degradation pathways for Belinostat involve hydrolysis and oxidation. Understanding these routes is key to preventing the formation of impurities that could interfere with experimental results.
Caption: Primary degradation pathways of this compound.
Section 2: Recommended Storage Conditions for Maximum Integrity
Proper storage is the first line of defense against degradation. The optimal conditions depend on whether the compound is in its solid (lyophilized powder) state or in a solution.
Solid Form Storage
For long-term preservation of this compound powder, stringent control of temperature and atmosphere is critical. While the commercially available lyophilized powder of non-deuterated Belinostat for injection is stored at controlled room temperature (20°C to 25°C), this is for a defined shelf-life under validated packaging conditions.[6][7] For research-grade this compound, where long-term stability is paramount, more rigorous conditions are advised.
-
Temperature: The consensus among suppliers for research-grade Belinostat and its analogs is long-term storage at -20°C .[8][9] Some protocols even recommend storage at -80°C for maximum stability, especially for reference standards.
-
Atmosphere: this compound is susceptible to moisture-induced hydrolysis.[1] Therefore, it must be stored in a desiccated environment. The use of a desiccator or storage in tightly sealed containers with a desiccant is highly recommended. For deuterated compounds in general, storage under an inert atmosphere (e.g., argon or dry nitrogen) is a best practice to prevent both moisture absorption and atmospheric oxidation.[10][11]
-
Light: To prevent photodegradation, always store the compound in a light-resistant container. The FDA-approved packaging for Beleodaq® specifies retaining the product in its original package until use.[6]
Solution Storage
The stability of this compound decreases significantly once it is in solution. The choice of solvent and storage temperature are critical variables.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for creating high-concentration stock solutions of Belinostat.[8] It is imperative to use anhydrous (dry) grade solvents to minimize water content and the risk of hydrolysis.
-
Temperature and Duration: Stock solutions in anhydrous DMSO or ethanol should be stored at -80°C for long-term stability (up to one year).[9] For shorter periods (up to one month), -20°C may be acceptable, but -80°C is strongly preferred to slow molecular motion and potential degradation kinetics.[9]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture from condensation and accelerate degradation. It is a critical and self-validating practice to aliquot the stock solution into single-use volumes immediately after preparation.
Summary of Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | > 3 years[9] | Protect from light; store in a desiccated, inert atmosphere. |
| 20-25°C | Short-term | Permitted for clinical formulations, not ideal for long-term research standards.[6][7] | |
| Stock Solution | -80°C | ~ 1 year[9] | Use anhydrous solvent (e.g., DMSO); aliquot into single-use volumes. |
| (in anhydrous solvent) | -20°C | ~ 1 month[9] | Higher risk of degradation than at -80°C. Avoid for long-term storage. |
| Aqueous Solution | 15-25°C | < 12-36 hours[12][13][14] | Low stability; always prepare fresh before use. |
Section 3: Protocols for Handling and Solution Preparation
Adherence to meticulous handling procedures is essential to maintain the integrity of this compound from the vial to the experiment. The causality behind these steps is rooted in mitigating exposure to atmospheric moisture, oxygen, and light.
General Handling of Deuterated Compounds
Deuterated compounds, especially those that are hygroscopic, require careful handling to prevent isotopic dilution from atmospheric water and chemical degradation.[15]
-
Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions in a glove box or under a gentle stream of dry nitrogen or argon.[11]
-
Dry Glassware: All glassware, pipette tips, and other equipment must be thoroughly dried, for example, by oven-drying at 150°C for several hours and cooling in a desiccator before use.[15]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a self-validating workflow designed to minimize degradation and contamination.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder upon opening.
-
Weighing: In a controlled environment (ideally under inert gas), weigh the desired amount of powder using a calibrated analytical balance.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the powder. For example, to prepare a 10 mM solution from 1 mg of this compound (MW ≈ 323.4 g/mol , accounting for 5 deuterium atoms), add approximately 30.9 µL of DMSO.
-
Solubilization: Ensure complete dissolution by vortexing or brief sonication in a water bath. Visually inspect the solution to confirm there is no particulate matter.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protected polypropylene tubes. The volume per aliquot should correspond to the amount needed for a single experiment or a single day's work.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store them immediately at -80°C.
Workflow for Solution Preparation and Use
Caption: Recommended workflow for preparing and using this compound solutions.
Conclusion: A Foundation of Scientific Integrity
The chemical nature of this compound necessitates a rigorous and proactive approach to its storage and handling. As a Senior Application Scientist, my experience underscores that overlooking these fundamental procedures is a common source of experimental variability and failure. The principal threats to the compound's integrity—hydrolysis, oxidation, and photodegradation—are effectively mitigated by adhering to the protocols outlined in this guide.
Storing solid this compound at -20°C under desiccated, light-protected conditions and maintaining stock solutions in single-use aliquots at -80°C are the cornerstones of ensuring its long-term stability. By implementing these self-validating systems, researchers can be confident in the chemical fidelity of their this compound standard, thereby upholding the accuracy and integrity of their scientific findings.
References
-
Oncology News Central. Belinostat: uses, dosing, warnings, adverse events, interactions. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Beleodaq® (belinostat) for injection, for intravenous administration - accessdata.fda.gov. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). 206256Orig1s000 - accessdata.fda.gov. Available at: [Link]
-
Mehta, L., et al. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Drugs.com. Belinostat Monograph for Professionals. Available at: [Link]
-
DailyMed - National Library of Medicine. Label: BELEODAQ- belinostat injection, powder, lyophilized, for solution. Available at: [Link]
-
Veeprho. Belinostat Impurities and Related Compound. Available at: [Link]
-
PubChem - National Institutes of Health. Belinostat | C15H14N2O4S | CID 6918638. Available at: [Link]
-
Beleodaq®. How Supplied/Storage and Handling - for Healthcare Professionals (HCPs). Available at: [Link]
-
Chromservis. Deuterated - Solvents, Reagents & Accessories. Available at: [Link]
-
National Center for Biotechnology Information. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Available at: [Link]
-
ACS Publications. Rationalizing the Formation of Belinostat Solvates with Experimental Screening and Computational Predictions. Available at: [Link]
-
MDPI. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Available at: [Link]
-
Semantic Scholar. A VALIDATED STABILITY INDICATING METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BELINOSTAT AND ITS DEGRADATION IMPURITIES BY RP-HPLC. Available at: [Link]
-
National Center for Biotechnology Information. An Overview of Naturally Occurring Histone Deacetylase Inhibitors. Available at: [Link]
-
Ephor. Patient compliance with drug storage recommendations. Available at: [Link]
-
Wikipedia. Histone deacetylase inhibitor. Available at: [Link]
-
Nanalysis. Deuterated Solvents. Available at: [Link]
-
ResearchGate. Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. Available at: [Link]
-
Scribd. Degradation of Belinostat. Available at: [Link]
-
National Center for Biotechnology Information. Histone deacetylase inhibitor belinostat regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. Belinostat Supplier | CAS 866323-14-0 | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromservis.eu [chromservis.eu]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. DailyMed - BELEODAQ- belinostat injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Isotopic Labeling of Belinostat (PXD101)
Topic: Isotopic Labeling of Belinostat and its Significance Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Synthesis, Bioanalytical Applications, and Metabolic Significance
Executive Summary
Belinostat (PXD101) is a pan-histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma (PTCL).[1][2][3] Its pharmacokinetics (PK) are characterized by rapid elimination and extensive metabolism, primarily via glucuronidation by UGT1A1.[1] This metabolic volatility necessitates high-precision bioanalytical assays.
This guide details the strategic incorporation of stable isotopes (Deuterium,
Chemical Architecture & Labeling Strategy
The Belinostat Scaffold
Belinostat consists of three pharmacophores:
-
Hydroxamic Acid Head Group: Chelates the Zinc ion in the HDAC active site (labile, metabolically active).
-
Cinnamic Linker: Provides the necessary length for channel occupancy.
-
Sulfonamide Surface Recognition Cap: The hydrophobic moiety that sits at the rim of the enzyme pocket.
Strategic Isotope Placement
To create a robust Internal Standard, the isotopic label must be placed in a metabolically stable position that does not undergo exchange in protic solvents.
-
Optimal Site: The N-phenyl ring of the sulfonamide cap.
-
Isotope Choice: Deuterium (
) or Carbon-13 ( ). -
Why: The hydroxamic acid group is subject to hydrolysis and glucuronidation. Labeling the phenyl ring ensures the mass shift is retained in the major metabolite (Belinostat-glucuronide), allowing for potential metabolite tracking, and prevents "label loss" during fragmentation in MS/MS.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of This compound (labeled on the sulfonamide phenyl ring). This route is preferred for its high isotopic incorporation efficiency (>99%) and use of commercially available Aniline-d5.
Retrosynthetic Analysis
The synthesis relies on the sulfonylation of Aniline-d5 with 3-(chlorosulfonyl)benzoic acid, followed by hydroxamate formation.
Step-by-Step Synthesis Workflow
Reagents:
-
Starting Material A: 3-(Chlorosulfonyl)benzoic acid
-
Label Source B: Aniline-d5 (CAS: 4165-61-1)
-
Reagent C: Hydroxylamine hydrochloride (
) -
Solvents: Dichloromethane (DCM), Methanol (MeOH), THF.
Procedure:
-
Sulfonamide Coupling (The Labeling Step):
-
Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM.
-
Add Pyridine (2.0 eq) as a base.
-
Dropwise add Aniline-d5 (1.1 eq) at 0°C.
-
Stir at Room Temperature (RT) for 4 hours.
-
Mechanism:[4][5][6] Nucleophilic attack of the deuterated amine on the sulfonyl chloride.
-
Workup: Acidify with 1N HCl, extract with EtOAc. Dry over
. -
Product: 3-(phenyl-d5-sulfamoyl)benzoic acid.
-
-
Methyl Esterification:
-
Reflux the intermediate in MeOH with catalytic
for 12 hours. -
Evaporate solvent to yield Methyl 3-(phenyl-d5-sulfamoyl)benzoate.
-
-
Hydroxamate Formation:
-
Prepare fresh hydroxylamine solution (KOH in MeOH +
). -
Add the methyl ester intermediate to the hydroxylamine solution at 0°C.
-
Stir for 2 hours.
-
Purification: Neutralize with acetic acid. Precipitate the product with cold water. Recrystallize from EtOH/Water.
-
Synthesis Pathway Diagram
Caption: Figure 1. Synthetic route for this compound incorporating a stable deuterium label on the sulfonamide phenyl ring.
Bioanalytical Application: LC-MS/MS Quantification
The primary utility of this compound is as an Internal Standard (IS) for quantifying Belinostat in human plasma. Due to the rapid glucuronidation of the drug, matrix effects in patient plasma can vary significantly. A structural analog (like Oxamflatin) cannot compensate for ionization suppression as effectively as a co-eluting SIL-IS.
Validated Extraction Protocol (Protein Precipitation)
Objective: Extract Belinostat from plasma while removing proteins that foul the LC column.
-
Sample Prep:
-
Aliquot 50 µL of patient plasma into a 1.5 mL Eppendorf tube.
-
Add 10 µL of This compound Working Solution (500 ng/mL in 50% MeOH).
-
Note: The IS is added before any extraction to account for recovery losses.
-
-
Precipitation:
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Reconstitution:
-
Transfer 100 µL of supernatant to a clean vial.
-
Dilute with 100 µL of water (to match initial mobile phase strength).
-
Inject 5 µL into the LC-MS/MS.
-
LC-MS/MS Parameters
| Parameter | Setting |
| Column | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3.0 min |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
| MRM (Analyte) | m/z 319.1 → 223.1 (Belinostat) |
| MRM (IS) | m/z 324.1 → 228.1 (this compound) |
Data Logic: The mass shift of +5 Da (Phenyl-d5) avoids "cross-talk" between the analyte and IS channels. The retention times will be identical, ensuring the IS experiences the exact same matrix suppression/enhancement as the drug.
Bioanalytical Workflow Diagram
Caption: Figure 2. LC-MS/MS bioanalytical workflow using this compound to normalize extraction recovery and matrix effects.
Metabolic Significance & Clinical Relevance[1][4][5]
The UGT1A1 Bottleneck
Belinostat is primarily cleared via hepatic glucuronidation mediated by UGT1A1 .[7]
-
Pathway: Belinostat
Belinostat-O-Glucuronide. -
Polymorphism: Patients with the UGT1A1*28 allele (Gilbert's Syndrome) have reduced glucuronidation capacity, leading to higher Belinostat exposure and increased toxicity (thrombocytopenia).
Why Isotopic Labeling Matters Here
-
Metabolite Identification: When using this compound in metabolic studies, the retention of the +5 Da shift in the glucuronide metabolite confirms the structure of the conjugate (proving the glucuronide is attached to the hydroxamate, not the sulfonamide).
-
Precision Dosing: Because PK variability is high due to UGT1A1 genetics, clinical monitoring requires assays with precision <5% CV. Only SIL-IS methods can reliably achieve this by correcting for the variable plasma composition in liver-impaired patients.
Metabolic Pathway Diagram
Caption: Figure 3. Metabolic disposition of Belinostat via UGT1A1.[1][2][4][5][8][9] Enzyme deficiency leads to drug accumulation.
References
-
FDA Label (Beleodaq). (2014).[2] Prescribing Information for Belinostat.[1][3][10][11][12] U.S. Food and Drug Administration.[2] Link
-
Wang, L. Z., et al. (2013).[9] "Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients."[4][5][7] PLOS ONE. Link
-
Sameshima, T., et al. (2010). "A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients." Journal of Chromatography B. Link
-
MedChemExpress. (2024). This compound Product Information.Link
-
Nucleosyn. (2024). Stable Isotope Labeled [13C6]-Belinostat.[10]Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Belinostat - Wikipedia [en.wikipedia.org]
- 3. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients | PLOS One [journals.plos.org]
- 6. CN102786448B - Method of synthesizing belinostat - Google Patents [patents.google.com]
- 7. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients | PLOS One [journals.plos.org]
- 9. Combined use of irinotecan with histone deacetylase inhibitor belinostat could cause severe toxicity by inhibiting SN-38 glucuronidation via UGT1A1 | Oncotarget [oncotarget.com]
- 10. Purchase [13C6]-Belinostat [nucleosyn.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Quantitative Analysis of Belinostat in Human Plasma using a Validated LC-MS/MS Method with Belinostat-d5 as an Internal Standard
Application Note and Protocol
Authored by: A Senior Application Scientist
Introduction
Belinostat, a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant clinical activity in the treatment of various hematological malignancies and solid tumors, including its approval for relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and transcription factors.[3] This results in an open chromatin structure, transcriptional activation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis in cancer cells.[2][3]
Given its therapeutic importance, a robust and reliable analytical method for the quantification of Belinostat in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[1][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5][6]
This application note details a comprehensive and validated LC-MS/MS method for the quantitative analysis of Belinostat in human plasma. The method employs a stable isotope-labeled internal standard, Belinostat-d5, to ensure the highest degree of accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[7] The protocol herein is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring data integrity and reliability for clinical and non-clinical studies.[8][9]
Principle of the Method
The methodology is based on the selective extraction of Belinostat and its deuterated internal standard, this compound, from human plasma via protein precipitation. This sample preparation technique is efficient in removing the bulk of plasma proteins, which can interfere with the analysis.[10][11][12] Following extraction, the analytes are separated chromatographically on a reverse-phase C18 column and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides a reliable means of quantification, as it experiences similar ionization and matrix effects.[7]
Materials and Reagents
| Material | Supplier | Grade |
| Belinostat | Commercially Available | ≥98% purity |
| This compound | Commercially Available | ≥98% purity, isotopic purity ≥99% |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q® system | 18.2 MΩ·cm |
| Human Plasma (K2EDTA) | BioIVT | Pooled, screened |
| 96-well Protein Precipitation Plates | Thermo Fisher Scientific | |
| 96-well Collection Plates | Waters | |
| Sealing Mats | Waters |
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: Waters ACQUITY UPLC I-Class System or equivalent[13]
-
Flow Rate: 0.4 mL/min[13]
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
Mass Spectrometry
-
System: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent[13]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Belinostat | 319.1 | 93.0 | 30 | 25 |
| This compound | 324.1 | 98.0 | 30 | 25 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Belinostat primary stock solution with a 50:50 (v/v) acetonitrile:water mixture to create concentrations for spiking into plasma for the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Sample Preparation: Protein Precipitation
The choice of protein precipitation is justified by its simplicity, speed, and effectiveness in removing a significant portion of plasma proteins, which is crucial for robust LC-MS/MS analysis.[10][11] Acetonitrile is a commonly used and effective precipitating agent.[11][12]
Caption: Protein precipitation sample preparation workflow.
Step-by-Step Protocol:
-
To 50 µL of human plasma (calibration standards, quality controls, or unknown samples) in a 96-well plate, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).[18]
-
Seal the plate and vortex for 1 minute to ensure thorough mixing and protein precipitation.[12]
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate.
-
Add 100 µL of water containing 0.1% formic acid to the supernatant. This step is crucial to ensure the composition of the sample is similar to the initial mobile phase conditions, promoting better peak shape and retention.
-
Seal the collection plate and vortex briefly. The samples are now ready for injection into the LC-MS/MS system.
Method Validation
A full validation of this bioanalytical method should be performed in accordance with the FDA guidelines to ensure its reliability for its intended purpose.[8][9] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify Belinostat from endogenous matrix components and other potential interferences. This is evaluated by analyzing at least six different lots of blank human plasma.[9]
-
Calibration Curve: A calibration curve should be prepared by spiking known concentrations of Belinostat into blank plasma. The curve should have a minimum of six non-zero standards and a blank. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in replicate (n=6) on three separate days. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% for LLOQ).[1]
-
Matrix Effect: Evaluated by comparing the response of Belinostat in post-extraction spiked blank plasma from at least six different sources to the response of a neat solution. The CV% of the IS-normalized matrix factor should be ≤ 15%.
-
Recovery: The extraction efficiency of Belinostat and this compound from the plasma matrix. It is determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.
-
Stability: The stability of Belinostat in plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.
Validation Summary Table (Example Data)
| Parameter | LLOQ (1 ng/mL) | Low QC (3 ng/mL) | Mid QC (300 ng/mL) | High QC (800 ng/mL) | Acceptance Criteria |
| Intra-day Precision (CV%) | 8.5 | 6.2 | 4.5 | 3.8 | ≤15% (≤20% for LLOQ) |
| Intra-day Accuracy (%) | 105.2 | 98.7 | 101.3 | 97.5 | 85-115% (80-120% for LLOQ) |
| Inter-day Precision (CV%) | 10.2 | 8.1 | 6.3 | 5.5 | ≤15% (≤20% for LLOQ) |
| Inter-day Accuracy (%) | 102.8 | 99.5 | 100.8 | 98.2 | 85-115% (80-120% for LLOQ) |
| Recovery (%) | - | 85.2 | 88.1 | 86.5 | Consistent and reproducible |
| Matrix Effect (CV%) | - | 7.8 | 6.5 | 5.9 | ≤15% |
Application to Pharmacokinetic Studies
This validated LC-MS/MS method is highly suitable for the analysis of Belinostat in plasma samples from pharmacokinetic studies.[1] The wide linear dynamic range allows for the accurate determination of Belinostat concentrations over time following administration, enabling the calculation of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Belinostat is known to be extensively metabolized, primarily through glucuronidation by UGT1A1.[19][20][21] While this method focuses on the parent drug, the chromatographic conditions can be adapted to simultaneously quantify major metabolites if required.[16]
Sources
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Belinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Pharmacokinetic and pharmacodynamic properties of an oral formulation of the histone deacetylase inhibitor Belinostat (PXD101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fda.gov [fda.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. agilent.com [agilent.com]
- 12. filtrous.com [filtrous.com]
- 13. Development of an UPLC-MS/MS method for quantitative analysis of abexinostat levels in rat plasma and application of pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetmol.com [targetmol.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. oncologynewscentral.com [oncologynewscentral.com]
Developing a validated bioanalytical method with Belinostat-d5
Application Note: High-Sensitivity LC-MS/MS Quantitation of Belinostat in Human Plasma Using Belinostat-d5
Abstract
This guide details the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Belinostat (PXD101) in human plasma.[1] Utilizing This compound as a stable isotope-labeled internal standard (SIL-IS), this protocol addresses specific challenges associated with hydroxamic acid instability and matrix suppression. The method is designed to meet FDA (2018) and ICH M10 bioanalytical method validation guidelines, offering a linear range of 2–2000 ng/mL with a run time of under 6 minutes.
Introduction & Scientific Rationale
Belinostat is a histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma (PTCL).[2][3][4] Its mechanism involves the chelation of zinc ions in the active site of HDACs via a hydroxamic acid moiety, leading to the accumulation of acetylated histones and subsequent tumor cell apoptosis.
Bioanalytical Challenges:
-
Hydroxamic Acid Instability: The active moiety is susceptible to hydrolysis and enzymatic degradation in plasma. Strict temperature control and pH stabilization are critical.
-
Matrix Effects: Plasma phospholipids can cause ion suppression. The use of This compound is non-negotiable for correcting signal variability and recovery losses during protein precipitation.
-
Polarity: Belinostat is moderately polar (logP ~1.6), requiring a balanced chromatographic retention strategy to separate it from early-eluting interferences without excessive run times.
Method Development Strategy
Mass Spectrometry Optimization
Belinostat ionizes efficiently in positive electrospray ionization (ESI+) mode due to the protonation of the sulfonamide nitrogen and the amide linkage.
-
Precursor Ion Selection: The protonated molecule
is observed at m/z 319.1 . -
Product Ion Selection: Collision-Induced Dissociation (CID) yields a dominant fragment at m/z 93.1 , corresponding to the aniline moiety (
) formed by the cleavage of the sulfonamide bond. -
Internal Standard (this compound): The deuterated standard typically carries the label on the phenyl ring of the sulfonamide side. Consequently, the precursor shifts to m/z 324.1 , and the corresponding fragment shifts to m/z 98.1 .
Chromatographic Conditions
A Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) column is selected for its stability at high pH and superior peak shape for basic compounds. However, an acidic mobile phase (0.1% Formic Acid) is chosen here to stabilize the hydroxamic acid group and enhance positive ionization.
Experimental Protocol
Reagents & Materials[4][5][6][7][8]
-
Reference Standards: Belinostat (>99% purity), this compound (>98% isotopic purity).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.
Stock Solution Preparation
-
Belinostat Stock (1.0 mg/mL): Dissolve 10 mg Belinostat in 10 mL DMSO. Note: DMSO is preferred over MeOH for stock stability. Store at -70°C.
-
This compound IS Stock (100 µg/mL): Dissolve 1 mg in 10 mL DMSO.
-
IS Working Solution (ISWS): Dilute IS Stock with 50:50 ACN:Water to 500 ng/mL.
Sample Preparation (Protein Precipitation)
Rationale: PPT is chosen over LLE for throughput, as Belinostat recovery is high (>90%) with ACN precipitation.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate or microcentrifuge tube.
-
IS Addition: Add 20 µL of IS Working Solution (500 ng/mL). Vortex gently.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex for 2 minutes at high speed.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a clean plate. Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase composition).
LC-MS/MS Parameters
LC Gradient Table:
| Time (min) | Flow Rate (mL/min) | %A (0.1% FA in Water) | %B (ACN) | Curve |
|---|---|---|---|---|
| 0.00 | 0.40 | 95 | 5 | Initial |
| 0.50 | 0.40 | 95 | 5 | Hold |
| 3.00 | 0.40 | 10 | 90 | Linear |
| 4.00 | 0.40 | 10 | 90 | Wash |
| 4.10 | 0.40 | 95 | 5 | Re-equilibrate |
| 5.50 | 0.40 | 95 | 5 | End |
MS/MS Transitions (MRM):
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Belinostat | 319.1 | 93.1 | 35 | 28 |
| This compound | 324.1 | 98.1 | 35 | 28 |
Method Validation (FDA/ICH M10 Compliance)
The following validation parameters define the "Self-Validating System" required for regulatory submission.
Accuracy & Precision
-
Protocol: Analyze 6 replicates at 4 levels: LLOQ (2 ng/mL), Low QC (6 ng/mL), Mid QC (800 ng/mL), High QC (1600 ng/mL).
-
Acceptance Criteria:
-
Mean accuracy: ±15% (±20% at LLOQ).
-
Precision (%CV): ≤15% (≤20% at LLOQ).
-
Linearity
-
Range: 2.0 to 2000 ng/mL.
-
Weighting:
linear regression. -
Criteria:
; back-calculated standards within ±15%.
Matrix Effect & Recovery
-
Matrix Factor (MF): Compare peak area of post-extraction spiked plasma vs. neat solution.
-
Target: IS-normalized MF should be close to 1.0 (0.85–1.15).
-
-
Recovery: Compare pre-extraction spiked plasma vs. post-extraction spiked samples.
-
Target: Consistent recovery (>80%) across QC levels.
-
Stability
-
Bench-top: 4 hours at room temperature (critical for hydroxamic acid).
-
Freeze-Thaw: 3 cycles (-70°C to RT).
-
Autosampler: 24 hours at 4°C.
Visualizations
Diagram 1: Bioanalytical Workflow Logic
This diagram illustrates the critical path from sample receipt to data generation, highlighting the "Self-Validating" QC checkpoints.
Caption: Figure 1. Step-by-step bioanalytical workflow ensuring data integrity via internal standard normalization and QC gating.
Diagram 2: Fragmentation & MRM Logic
This conceptual diagram visualizes the mass transition logic used for selectivity.
Caption: Figure 2. MRM transition logic. The d5-label on the phenyl ring shifts the product ion from 93.1 to 98.1, ensuring specificity.
Expert Insights & Troubleshooting
-
Isotopic Purity: Ensure your this compound has an isotopic purity of
. If the d0 (unlabeled) contribution in the IS is >0.5%, it will cause a "ghost peak" in the analyte channel, artificially inflating the LLOQ. -
Ghost Peaks: Hydroxamic acids can chelate metal ions in the LC system. If you observe tailing or poor sensitivity, passivate the LC system with 0.1% EDTA or use a PEEK-lined column.
-
Carryover: Due to the sulfonamide moiety, Belinostat can stick to the injector needle. Use a strong needle wash comprising ACN:IPA:Water:FA (40:40:20:0.1) to eliminate carryover.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. (2018).[5] Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6918638, Belinostat. (2023). Available at: [Link]
-
Wang, L. Z., et al. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma.[1] Journal of Chromatography B, 934, 83-91. (2013).[6] Available at: [Link]
Sources
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
How to use Belinostat-d5 in preclinical animal models
Application Note: Strategic Utilization of Belinostat-d5 in Preclinical Pharmacokinetics and Bioanalysis
Abstract
Belinostat (PXD101) is a pan-histone deacetylase (HDAC) inhibitor characterized by rapid clearance and extensive hepatic glucuronidation via UGT1A1.[1] This compound , the stable isotopically labeled (SIL) analog, is the critical tool for normalizing these variables in preclinical models. This guide details the application of this compound primarily as an Internal Standard (IS) for LC-MS/MS bioanalysis to correct for matrix effects and ionization suppression. Secondarily, it outlines the use of this compound as a pharmacological probe to investigate Kinetic Isotope Effects (KIE) on metabolic stability.
Part 1: Scientific Rationale & Mechanism
The Bioanalytical Challenge: UGT1A1 Glucuronidation
Belinostat is heavily metabolized by UGT1A1 into Belinostat-Glucuronide.[2][3] In electrospray ionization (ESI), glucuronide metabolites are labile; they can undergo "in-source fragmentation," converting back to the parent ion inside the mass spectrometer.
-
Risk: If the glucuronide and parent drug co-elute, the mass spectrometer cannot distinguish between the "real" parent drug and the "fragmented" glucuronide, leading to gross overestimation of drug concentration.
-
The this compound Solution: As a structural twin with a +5 Da mass shift, this compound co-elutes with the parent but provides a distinct mass transition. It experiences the exact same ionization suppression and matrix effects, providing a perfect normalization ratio.
The Deuterium Switch (Metabolic Stability)
When used as a test article (dosed directly to animals), this compound can demonstrate the Kinetic Isotope Effect. Replacing hydrogen with deuterium at metabolic "soft spots" (typically the phenyl ring) increases the bond strength (C-D vs C-H), potentially slowing down metabolism by UGT1A1 or CYPs.
Part 2: Visual Workflows (Graphviz)
Figure 1: High-Throughput Bioanalytical Workflow
Caption: Step-by-step protocol for processing plasma samples using this compound as the Internal Standard to ensure quantitative accuracy.
Figure 2: Metabolic Interference & Resolution Logic
Caption: Logic map illustrating the critical separation of the labile Glucuronide metabolite from the Parent/IS to prevent data corruption.
Part 3: Experimental Protocols
Protocol A: Preclinical Formulation & Dosing
Note: This protocol applies to dosing the Parent drug (for PK studies) or this compound (for KIE studies).
1. Vehicle Selection: Belinostat has poor aqueous solubility. Do not use simple saline.
-
Clinical Standard: L-Arginine buffer (creates a water-soluble salt).
-
Preclinical (Mouse/Rat):
-
Option A (Preferred): 10% DMSO + 30% PEG400 + 60% PBS (pH 7.4).
-
Option B: 20 mg/mL L-Arginine in water (Add Belinostat, stir until dissolved, adjust pH to 9.0).
-
2. Dosing Parameters:
-
IV Bolus: 10–25 mg/kg (Mouse). Administer via tail vein.
-
IP Injection: 20–50 mg/kg.
-
Volume: Max 5 mL/kg (IV) or 10 mL/kg (IP).
Protocol B: Sample Preparation (Bioanalysis)
Objective: Extract Belinostat from plasma while adding this compound as the internal standard.
Reagents:
-
IS Stock Solution: this compound (1 mg/mL in DMSO). Store at -20°C.
-
Working IS Solution: Dilute Stock to 100 ng/mL in Acetonitrile (ACN).
Steps:
-
Thaw plasma samples on wet ice (keep cold to prevent ex vivo glucuronide hydrolysis).
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Protein Precipitation: Add 200 µL of Working IS Solution (Cold ACN containing this compound).
-
Why? Adding IS directly to the crash solvent ensures immediate mixing and precipitation.
-
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape on C18 columns).
Protocol C: LC-MS/MS Methodology
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
1. Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Dwell Time: 50 ms.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |
| Belinostat | 319.1 [M+H]+ | 222.1 | 30 | 25 |
| This compound | 324.1 [M+H]+ | 227.1 | 30 | 25 |
| Belinostat-Gluc | 495.1 [M+H]+ | 319.1 | 40 | 15 |
Note: Monitor the Glucuronide channel (495->319) to ensure it is chromatographically separated from the parent peak.
2. Chromatography (HPLC/UPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Load Sample |
| 3.0 | 95 | Elute Analytes |
| 3.5 | 95 | Wash Column |
| 3.6 | 5 | Re-equilibrate |
| 5.0 | 5 | End Run |
Part 4: Data Analysis & Interpretation
1. Calculation:
Quantification is performed using the Area Ratio :
2. Acceptance Criteria (FDA Bioanalytical Guidelines):
-
IS Response: The IS peak area in samples should be within ±50% of the average IS response in calibration standards. Drastic drops indicate matrix suppression.
-
Retention Time: The retention time of this compound must match Belinostat within ±0.05 min.
3. Troubleshooting "Crosstalk":
-
Inject a "Blank + IS" sample. If you see a peak in the Belinostat (319->222) channel, your d5 standard contains unlabeled impurities.
-
Inject a "High Concentration Belinostat (No IS)" sample. If you see a peak in the d5 channel (324->227), the naturally occurring isotopes of Belinostat are interfering. Adjust the mass transitions or lower the upper limit of quantification (ULOQ).
References
-
Assay Development & Validation: Wang, L. Z., et al. (2013). "LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma." Journal of Chromatography B.
-
Metabolic Pathway (UGT1A1): Wang, L. Z., et al. (2013).[2][3] "Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients."[2][3] PLoS ONE.
-
Preclinical Pharmacology: FDA Center for Drug Evaluation and Research. (2014).[5] "Pharmacology Review: Beleodaq (Belinostat)." Application Number: 206256Orig1s000.
-
Chemical Properties & Vehicle: Cayman Chemical.[6] "Belinostat Product Information & Solubility."
Sources
- 1. UGT genotyping in belinostat dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Metabolite Identification Studies Using Belinostat-d5
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Belinostat-d5, a stable isotope-labeled internal standard, for the robust identification and structural elucidation of Belinostat metabolites. Belinostat, a potent histone deacetylase (HDAC) inhibitor, undergoes extensive metabolism, making a thorough understanding of its biotransformation pathways critical for evaluating its efficacy and safety profile. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, sample preparation, and analytical methodologies, ensuring a self-validating and trustworthy workflow. We present detailed protocols for in vitro metabolism studies using human liver microsomes and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), leveraging the unique advantages conferred by a deuterated internal standard.
Scientific Foundation: Belinostat and the Imperative for Metabolite Identification
Belinostat: Mechanism and Clinical Significance
Belinostat (brand name Beleodaq®) is a hydroxamic acid-based pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] By removing acetyl groups from histones, HDACs promote a condensed chromatin structure, leading to transcriptional repression.[4] In many cancers, this process aberrantly silences tumor suppressor genes.[3]
Belinostat counters this by inhibiting HDAC activity, leading to the accumulation of acetylated histones.[5][6] This fosters a more open chromatin state, reactivating the expression of tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in malignant cells.[3][4][7]
The Metabolic Landscape of Belinostat
The clinical pharmacokinetics of Belinostat are heavily influenced by its extensive biotransformation.[8][9] Over 98% of the drug is metabolized before excretion.[1] Understanding these metabolic pathways is mandated by regulatory bodies like the FDA to identify potentially active or toxic metabolites and to understand drug-drug interaction risks.[10][11][12]
Belinostat is metabolized through several key pathways:
-
Phase II Glucuronidation: This is the predominant metabolic route.[8][13][14] The enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) is primarily responsible for conjugating a glucuronic acid moiety to the hydroxamate group of Belinostat.[1][14][15] The resulting metabolite, Belinostat glucuronide, is the major form detected in plasma and urine and is considered inactive.[1][8][14]
-
Phase I CYP450-Mediated Oxidation: Minor contributions to Belinostat metabolism are made by Cytochrome P450 enzymes, including CYP2A6, CYP2C9, and CYP3A4.[1]
-
Other Biotransformations: Additional identified pathways include methylation to form Methyl Belinostat and hydrolysis or reduction of the hydroxamic acid group to form Belinostat Amide and Belinostat Acid.[1][13][14][16]
Caption: Major metabolic pathways of Belinostat.
The Strategic Advantage of this compound in Metabolite Discovery
Metabolite identification in complex biological matrices (plasma, urine, microsomal incubates) is an analytical challenge due to the presence of thousands of endogenous compounds. A stable isotope-labeled (SIL) version of the parent drug, such as this compound, is an indispensable tool that transforms this challenge into a straightforward data-mining exercise.
Why Deuterium Labeling is a Superior Approach
The core principle of using a SIL internal standard is that it behaves almost identically to the unlabeled drug during sample extraction and chromatographic separation, but is easily distinguishable by a mass spectrometer.[17] this compound, where five hydrogen atoms on the phenyl ring are replaced with deuterium, offers several key advantages:
-
Confident Identification: Any true drug-related metabolite will appear as a "doublet" or pair of peaks in the mass spectrum: one for the metabolite and one for its d5-labeled counterpart, separated by a constant mass difference of 5 Daltons. This allows for rapid filtering of drug-related material from background noise.
-
Structural Elucidation: During tandem mass spectrometry (MS/MS), the deuterium atoms are retained on the fragments. By comparing the fragmentation patterns of the labeled and unlabeled metabolites, one can pinpoint the site of metabolic modification. A 5 Da shift in a fragment ion confirms that the modification did not occur on the phenyl ring.
-
Co-elution and Peak Pairing: Since deuteration has a negligible effect on polarity, the labeled and unlabeled compounds co-elute. This tight chromatographic alignment simplifies the data analysis process of pairing the doublets.
-
Enhanced Quantitation: this compound serves as an ideal internal standard for quantitative assays, correcting for variations in sample preparation and instrument response.[18][19]
-
Safety: Unlike radioactive isotopes (e.g., ¹⁴C, ³H), stable isotopes like deuterium are non-radioactive and pose no safety risk, making them suitable for use in human studies.[20]
Caption: Workflow for metabolite identification using a SIL standard.
Mass Properties of Belinostat and this compound
The precise mass difference between the parent drug and its SIL version is the foundation of this analytical strategy.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Mass Shift (Da) |
| Belinostat | C₁₅H₁₄N₂O₄S | 318.0678 | 319.0750 | 317.0604 | N/A |
| This compound | C₁₅H₉D₅N₂O₄S | 323.0993 | 324.1065 | 322.0919 | +5.0315 |
Experimental Protocols
Protocol 1: In Vitro Metabolite Generation with Human Liver Microsomes (HLM)
Rationale: HLM are subcellular fractions containing a high concentration of Phase I (CYP450) and Phase II (UGT) enzymes, making them a standard and reliable system for preclinical metabolism studies.[21] This protocol uses a 1:1 mixture of Belinostat and this compound to generate metabolites for identification.
Materials:
-
Belinostat and this compound
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
Ice-cold Acetonitrile (ACN) with 0.1% formic acid
-
Purified Water (LC-MS Grade)
Procedure:
-
Prepare Stock Solutions:
-
Create a 10 mM stock solution of Belinostat in DMSO.
-
Create a 10 mM stock solution of this compound in DMSO.
-
Combine equal volumes to create a 1:1 mixture (5 mM each). Dilute this mixture in 50:50 ACN:Water to a working concentration of 1 mM.
-
-
Incubation Setup (perform in triplicate):
-
On ice, prepare master mixes in microcentrifuge tubes. For each reaction, you will need a final volume of 200 µL.
-
Test Reaction:
-
100 µL of 0.5 M Phosphate Buffer (pH 7.4)
-
Add water to bring the volume close to 200 µL (e.g., 73 µL)
-
5 µL HLM (final concentration: 0.5 mg/mL)
-
10 µL UDPGA solution (final concentration: 2 mM)
-
2 µL of the 1 mM Belinostat/Belinostat-d5 mix (final concentration: 10 µM)
-
-
Negative Control (No Cofactors): Prepare as above, but replace the NADPH and UDPGA solutions with an equivalent volume of buffer. This control helps differentiate enzymatic metabolism from chemical degradation.
-
-
Initiate Reaction:
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
-
Start the reaction by adding 10 µL of the NADPH regenerating system solution (for a final concentration of 1 mM NADP⁺).
-
Incubate at 37°C in a shaking water bath for 60 minutes.
-
-
Terminate Reaction:
-
Stop the reaction by adding 400 µL of ice-cold ACN containing 0.1% formic acid. This precipitates the microsomal proteins and quenches enzymatic activity.
-
Vortex vigorously for 30 seconds.
-
-
Sample Processing:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean vial or 96-well plate.
-
The sample is now ready for LC-MS/MS analysis. Store at -80°C if not analyzing immediately.[22]
-
Caption: Workflow for the in vitro HLM incubation protocol.
Protocol 2: LC-MS/MS Analysis and Data Mining
Rationale: High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is essential for this work. It provides the mass accuracy needed to confirm elemental compositions and the sensitivity to detect low-level metabolites.
Instrumentation and Conditions:
-
LC System: UHPLC system (e.g., Waters Acquity, Agilent 1290)
-
MS System: Q-TOF or Orbitrap Mass Spectrometer
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Method:
-
Ionization Mode: ESI, perform separate injections in both Positive and Negative mode. Belinostat and its amide/acid metabolites ionize well in positive mode, while the glucuronide metabolite is best detected in negative mode.[25]
-
Acquisition Mode: Data-Dependent Acquisition (DDA)
-
MS1 (Full Scan): Scan range m/z 100-1000.
-
MS2 (Fragmentation): Trigger MS/MS scans on the top 5 most intense ions from the MS1 scan, using a collision energy ramp (e.g., 15-45 eV). Use an exclusion list to avoid repeated fragmentation of the abundant parent drug ions.
-
Data Analysis Strategy:
-
Data Processing: Use vendor software (e.g., MassHunter, Xcalibur) or third-party software to perform peak picking and background subtraction.
-
Metabolite Hunting: The primary analysis involves searching the processed data for mass spectral features that meet two criteria:
-
They appear as a doublet with a mass difference of 5.0315 ± 5 ppm .
-
The peaks in the doublet have the same retention time (co-elute).
-
-
Structure Elucidation:
-
For each identified doublet, calculate the mass shift from the parent drug (Belinostat, m/z 319.0750) to the unlabeled metabolite.
-
Propose a biotransformation based on this mass shift (see table below).
-
Confirm the structure by comparing the MS/MS fragmentation patterns of the labeled and unlabeled pair. The mass shift of the fragment ions will reveal the location of the modification relative to the deuterated phenyl ring.
-
Data Interpretation and Expected Results
The combination of accurate mass measurement and the d5 label provides high-confidence metabolite identification.
| Biotransformation | Mass Shift (Da) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Notes |
| Parent Drug | N/A | 319.0750 | 317.0604 | Belinostat |
| Glucuronidation | +176.0321 | --- | 493.0925 | Primary metabolite; best seen in ESI- |
| Amide Formation | -15.0109 | 304.0641 | --- | Reduction/hydrolysis of hydroxamate |
| Acid Formation | -14.9949 | 304.0801 | --- | Hydrolysis of hydroxamate |
| Methylation | +14.0157 | 333.0907 | --- | Addition of a methyl group |
| Oxidation | +15.9949 | 335.0700 | --- | Addition of an oxygen atom |
For each metabolite, the corresponding d5-labeled ion will be observed at +5.0315 Da.
Example Interpretation: An analyst observes a peak pair at a retention time of 7.2 minutes.
-
In negative ion mode , peaks are found at m/z 493.0924 and m/z 498.1238 .
-
The mass difference is 5.0314 Da, confirming they are a drug-related pair.
-
The mass shift from the parent drug (Belinostat, [M-H]⁻ 317.0604) to the metabolite (m/z 493.0924) is +176.0320 Da. This corresponds precisely to the addition of a glucuronic acid moiety (C₆H₈O₆).
Conclusion: A Self-Validating System for Drug Metabolism Research
The methodology described in this guide represents a robust, efficient, and self-validating system for the study of Belinostat metabolism. By pairing the unlabeled drug with its stable isotope-labeled counterpart, this compound, researchers can eliminate ambiguity in metabolite discovery. The consistent mass shift and co-elution of drug-related species provide an unmistakable signature that distinguishes them from endogenous matrix components. This approach, grounded in sound analytical principles, ensures high-confidence data that is essential for regulatory submissions and for advancing the clinical understanding of this important therapeutic agent.
References
-
National Center for Biotechnology Information (2023). Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries. NCBI. Available at: [Link]
-
Choi, M., et al. (2016). Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Zhi-Xin, W., et al. (2013). Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients. PLOS One. Available at: [Link]
-
Mehta, L., et al. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Yurtsever, M. C., & Gov, E. (2021). Metabolic pathways of belinostat and metabolites with putative.... ResearchGate. Available at: [Link]
-
Takebe, N., et al. (2020). A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction. Cancer Medicine. Available at: [Link]
-
Synapse (2024). What is the mechanism of Belinostat?. Patsnap. Available at: [Link]
-
National Cancer Institute (n.d.). Definition of belinostat - NCI Drug Dictionary. National Cancer Institute. Available at: [Link]
-
Yeo, W., et al. (2010). Phase I pharmacokinetics and metabolic pathway of belinostat in patients with hepatocellular carcinoma. Journal of Clinical Oncology. Available at: [Link]
-
Vennapu, D. R., et al. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. ResearchGate. Available at: [Link]
-
EMBL-EBI (n.d.). Sample preparation | Metabolomics. European Bioinformatics Institute. Available at: [Link]
-
Zhang, C., et al. (2019). Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277), a Pan HDAC Inhibitor With Enhanced Bioavailability. Pharmaceuticals (Basel). Available at: [Link]
-
U.S. Food and Drug Administration (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Available at: [Link]
-
Metabolic Solutions (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available at: [Link]
-
van de Merbel, N. C., et al. (2009). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Belinostat. PubChem. Available at: [Link]
-
Zhang, C., et al. (2019). Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277), a Pan HDAC Inhibitor with Enhanced Bioavailability. MDPI. Available at: [Link]
-
U.S. Food and Drug Administration (n.d.). M12 Drug Interaction Studies. FDA. Available at: [Link]
-
Harbeson, S. L. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. Available at: [Link]
-
Silantes (2023). The Advantages of Using Stable Isotope-Labeled Nucleic Acids. Silantes. Available at: [Link]
-
Jones, D. R., et al. (2014). LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. Journal of Chromatography B. Available at: [Link]
-
MDPI Books (n.d.). Sample Preparation in Metabolomics. MDPI. Available at: [Link]
-
U.S. Food and Drug Administration (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. Available at: [Link]
-
Hilaris Publisher (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available at: [Link]
-
Mass Spectrometry Research Facility (n.d.). Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. Available at: [Link]
-
Foss, F. M., et al. (2015). Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review. Therapeutic Advances in Hematology. Available at: [Link]
-
Yu, J., & Zhou, Z. (2011). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal. Available at: [Link]
-
Jones, R. D., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. ResearchGate. Available at: [Link]
-
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Available at: [Link]
-
Wang, Z., et al. (2013). Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients. PLOS ONE. Available at: [Link]
-
U.S. Food and Drug Administration (2024). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. Available at: [Link]
-
Metabolon (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Metabolon. Available at: [Link]
-
Synapse (2024). What is Belinostat used for?. Patsnap. Available at: [Link]
-
Almac Group (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]
-
JoVE (2022). LC-MS/MS for Immunosuppressant Tacrolimus on Dried Blood Spots | Protocol Preview. YouTube. Available at: [Link]
-
Longdom Publishing (n.d.). An LC/MS Assay for Analysis of Vorinostat in Rat Serum and Urine. Longdom Publishing. Available at: [Link]
-
Avizonis, D. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. McGill University. Available at: [Link]
Sources
- 1. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Belinostat used for? [synapse.patsnap.com]
- 4. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients | PLOS One [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. metsol.com [metsol.com]
- 21. researchgate.net [researchgate.net]
- 22. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
NMR spectroscopy applications of Belinostat-d5
Application Note: NMR-Based Characterization and Utilization of Belinostat-d5
Abstract
This compound (N-hydroxy-3-[3-(phenyl-d5-sulfamoyl)phenyl]prop-2-enamide) is the stable isotope-labeled analog of the histone deacetylase (HDAC) inhibitor Belinostat. While primarily designed as an Internal Standard (IS) for LC-MS/MS bioanalysis, its utility in Nuclear Magnetic Resonance (NMR) spectroscopy is critical for two distinct phases of drug development: (1) Reagent Qualification , where NMR is the primary method to certify isotopic purity and chemical assay; and (2) Structural Biology , where the deuterium label acts as a "spectral eraser" to simplify crowded aromatic regions during protein-ligand interaction studies (STD-NMR). This guide provides validated protocols for these applications.
Introduction: The Role of this compound
Belinostat targets zinc-dependent HDAC enzymes. The d5-analog incorporates five deuterium atoms on the terminal phenyl ring of the sulfonamide moiety. In NMR spectroscopy, this substitution renders the terminal ring "silent" in
Key Applications:
-
Isotopic Enrichment Analysis: Quantifying the exact degree of deuteration (
) to ensure no unlabeled ( ) isotopologues interfere with MS quantitation. -
Quantitative NMR (qNMR): Determining the absolute mass purity of the standard without requiring a secondary reference standard of the same compound.
-
Simplified Epitope Mapping: Using the
-label to resolve signal overlap in Saturation Transfer Difference (STD) experiments.
Structural Characterization & Isotopic Enrichment Protocol
This protocol determines the percentage of deuterium incorporation. It relies on comparing the integration of "silent" positions (residual protons) against a stable "backbone" proton that is not subject to exchange or labeling.
Experimental Setup
-
Instrument: 400 MHz (minimum), 600 MHz (recommended) NMR Spectrometer.
-
Probe: 5 mm BBO or TCI CryoProbe.
-
Solvent: DMSO-
(99.9% D) to prevent amide proton exchange and ensure solubility. -
Sample Prep: Dissolve 5–10 mg this compound in 600 µL DMSO-
.
Spectral Assignment Strategy
The Belinostat structure consists of three distinct regions. The
-
Region A (Hydroxamate/Linker):
10.8 (OH), 9.0 (NH), Vinyl doublets ( 7.6, 6.5). -
Region B (Central Phenyl):
7.6–8.0 (Aromatic multiplet). -
Region C (Terminal Phenyl - Target): In unlabeled Belinostat, this appears as multiplets at
7.1–7.4 ppm (5H). In this compound, these signals should be absent.
Calculation Logic
To calculate isotopic enrichment, normalize the integral of a stable backbone proton (e.g., the vinylic proton at
Workflow Diagram (Isotopic Analysis)
Figure 1: Workflow for determining isotopic enrichment via 1H NMR.
Quantitative NMR (qNMR) Protocol for Purity Assay
qNMR is the gold standard for establishing the potency of reference standards. This protocol uses an Internal Calibrant (IC) to determine the mass purity of this compound.[1]
Internal Calibrant Selection[2][3]
-
Recommended IC: Maleic Acid (TraceCERT® or NIST traceable).
-
Rationale: Maleic acid presents a sharp singlet at
6.2 ppm in DMSO- , which typically falls in a clear region of the Belinostat spectrum (between the vinyl doublets).
Acquisition Parameters (Critical for E-E-A-T)
To ensure <1% uncertainty, the relaxation delay (
| Parameter | Setting | Rationale |
| Pulse Angle | 90° ( | Maximizes signal intensity. |
| Relaxation Delay ( | 30–60 seconds | Ensures full magnetization recovery (T1 relaxation). |
| Spectral Width | 20 ppm | Covers all signals plus baseline for noise calculation. |
| Scans ( | 16 or 32 | Sufficient S/N (>250:1) for accurate integration. |
| Acquisition Time ( | > 4.0 sec | Prevents truncation of FID (wiggles at peak base). |
Calculation Formula
Where:
- : Purity (mass fraction)
- : Integral value[1][2][3]
- : Number of protons (Maleic acid = 2; Belinostat vinyl = 1)
- : Molar Mass (this compound = 323.38 g/mol )[4]
- : Weighed mass[3]
qNMR Workflow Diagram
Figure 2: Step-by-step qNMR workflow for certifying this compound purity.
Advanced Application: STD-NMR Epitope Mapping
In drug discovery, Saturation Transfer Difference (STD) NMR maps which part of a ligand binds to a protein (e.g., HDAC6). This compound offers a unique advantage here.
The "Spectral Editing" Advantage
The aromatic region of Belinostat (7.0–8.0 ppm) is crowded. In standard Belinostat, the terminal phenyl ring signals overlap with the central ring signals.
-
Problem: If you see an STD signal at 7.2 ppm, is it the central ring or the terminal sulfonamide ring binding?
-
Solution: Use this compound.[4][5][6][7] The terminal ring is silent. If the STD signal at 7.2 ppm disappears in the d5 experiment, the terminal ring was the primary binder. If the signal remains (from the central ring), the core scaffold is the primary binder.
Protocol Summary
-
Sample: Prepare 5 µM HDAC protein + 500 µM this compound in deuterated buffer (PBS, pH 7.4).
-
Experiment: Run standard STD sequence (e.g., stddiff in Bruker TopSpin).
-
On-Resonance: Irradiate protein (-0.5 ppm).
-
Off-Resonance: Irradiate far from signals (30 ppm).
-
Analysis: Subtract spectra. Only signals from the ligand receiving magnetization transfer (binding) will appear.
-
Comparison: Compare the STD spectrum of Belinostat-d0 vs. This compound to unambiguously assign the binding epitope.
References
-
Belinostat Structure & Pharmacology: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6918638, Belinostat. [Link]
-
Isotope Effects in NMR: Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals.[4][7] Annals of Pharmacotherapy. [Link]
-
STD-NMR Epitope Mapping: Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy.[8] Angewandte Chemie International Edition. [Link]
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differential Epitope Mapping by STD NMR Spectroscopy To Reveal the Nature of Protein-Ligand Contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
Belinostat-d5 in drug metabolism and pharmacokinetic (DMPK) studies
Application Note: Belinostat-d5 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Executive Summary
Belinostat (PXD101) is a histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma (PTCL).[1][2] Its pharmacokinetic (PK) profile is characterized by rapid elimination and extensive metabolism, primarily via glucuronidation by the polymorphic enzyme UGT1A1 [1].[3]
This Application Note details the protocol for using This compound (pentadeuterated internal standard) in regulated DMPK studies. While structural analogs (e.g., Vorinostat) or 13C-labeled standards are sometimes used, This compound offers superior correction for matrix effects—specifically ionization suppression caused by co-eluting phospholipids and variable plasma protein content in patients with liver dysfunction.
Key Application: Precision phenotyping of Belinostat exposure in patients with UGT1A128 alleles, where clearance is significantly reduced [2].
The Science of Stable Isotope Dilution
Why this compound?
In LC-MS/MS bioanalysis, the "Gold Standard" is a Stable Isotope Labeled (SIL) internal standard. This compound typically carries five deuterium atoms on the phenyl ring of the sulfonamide moiety.
-
Co-elution: this compound elutes at virtually the same retention time as the analyte (Belinostat-d0).
-
Matrix Effect Compensation: Because they co-elute, the IS experiences the exact same ionization environment (enhancement or suppression) as the analyte at the electrospray source.
-
Recovery Correction: Any loss of analyte during protein precipitation is mirrored by the IS, ensuring the ratio remains constant.
Critical Consideration (Deuterium Isotope Effect): Deuterated compounds can sometimes show a slight retention time shift (typically eluting slightly earlier) compared to the protium form on high-efficiency C18 columns. This effect is minimal with this compound but must be monitored during method validation to ensure the IS peak integration window does not drift [3].
Experimental Protocol: LC-MS/MS Bioanalysis
Reagents & Materials[4][5][6][7][8]
-
Analyte: Belinostat (PXD101), >99% purity.
-
Internal Standard: this compound (Isotopic purity >99% atom D).
-
Matrix: Human Plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.
Stock Solution Preparation
-
Belinostat Stock (1.0 mg/mL): Dissolve 1 mg Belinostat in 1 mL DMSO. Store at -80°C.
-
This compound Stock (1.0 mg/mL): Dissolve 1 mg this compound in 1 mL DMSO.
-
IS Working Solution (ISWS): Dilute the d5 stock in 50:50 ACN:Water to a final concentration of 100 ng/mL . Note: Prepare fresh weekly to prevent degradation.
Sample Extraction (Protein Precipitation)
This method is optimized for high throughput and recovery (>90%).
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL Eppendorf tube or 96-well plate.
-
IS Addition: Add 20 µL of IS Working Solution (this compound, 100 ng/mL).
-
Mix: Vortex briefly (5 sec) to equilibrate IS with the matrix proteins.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Rationale: Acidified ACN ensures full protein crash and stabilizes the hydroxamic acid group.
-
-
Vortex: High speed for 2 min.
-
Centrifuge: 13,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial.
-
Dilution: Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase conditions).
LC-MS/MS Parameters
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 4000/5500 or Waters TQ-XS) |
| Column | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| Ionization | ESI Positive Mode (ESI+) |
Gradient Profile:
-
0.0 - 0.5 min: 10% B (Hold)
-
0.5 - 3.0 min: 10% -> 90% B (Linear Ramp)
-
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 4.1 min: 90% -> 10% B
-
4.1 - 5.0 min: 10% B (Re-equilibration)
MRM Transitions (Quantification):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Belinostat | 319.1 [M+H]+ | 93.0 | 30 | 50 |
| This compound * | 324.1 [M+H]+ | 98.0 | 30 | 50 |
-
Note on this compound MRM: The transition 324.1 -> 98.0 assumes the d5 label is on the phenyl ring of the sulfonamide group, which corresponds to the fragment ion (Aniline-d5). Always perform a product ion scan on your specific lot of IS to confirm the deuterated fragment mass.
Visualizing the Workflow
The following diagram illustrates the integrated DMPK workflow, highlighting where this compound provides critical error correction.
Figure 1: Bioanalytical workflow utilizing this compound to correct for extraction efficiency and ionization matrix effects.
Application in DMPK: The UGT1A1 Pathway
Belinostat is a sensitive probe for UGT1A1 activity. In DMPK studies, distinguishing between metabolic clearance and renal clearance is vital.
Mechanism: Belinostat is glucuronidated to Belinostat-Glucuronide (Bel-G) .
-
Wild Type (UGT1A11/1): Normal clearance.
-
Polymorphic (UGT1A1*28): Reduced glucuronidation -> Higher Belinostat exposure (Toxic risk).
Protocol Adaptation for Metabolite Tracking: To simultaneously monitor the metabolite, add the following transition to the MS method:
-
Belinostat-G: 495.3 -> 319.1 (Loss of glucuronide moiety).
-
Note: this compound cannot serve as a direct IS for Belinostat-G quantification unless a separate response factor is established, or Belinostat-G-d5 is synthesized. For rigorous metabolite quantification, use the specific metabolite IS.
Figure 2: Primary metabolic pathway of Belinostat. UGT1A1 activity dictates systemic exposure.
Troubleshooting & Optimization (Senior Scientist Notes)
-
Cross-Talk Check: Before running samples, inject a "Blank + IS" sample. If you see a peak in the Belinostat channel (319.1 -> 93.[4]0) at the retention time of the IS, your d5 standard contains d0 impurity. If the interference is >20% of the LLOQ (Lower Limit of Quantification), you must obtain a higher purity IS or increase the LLOQ.
-
Hydroxamic Acid Stability: The hydroxamic acid group is susceptible to hydrolysis. Avoid leaving processed samples in the autosampler for >24 hours. Keep the autosampler temperature at 4°C.
-
Carryover: Belinostat can be "sticky." If you observe carryover after high-concentration standards, add a needle wash step involving Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .
References
-
Wang, L. Z., et al. (2013). "Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients."[3] PLOS ONE, 8(1), e54522.
-
U.S. Food and Drug Administration (FDA). (2014). "Clinical Pharmacology and Biopharmaceutics Review: Beleodaq (Belinostat)."
- Jemal, M., & Xia, Y. Q. (2006). "LC-MS Development Strategies for Quantitative Bioanalysis." Journal of Pharmaceutical and Biomedical Analysis, 41(3), 211-220. (General reference for IS selection principles).
Sources
- 1. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Belinostat-d5
Welcome to the technical support guide for the analysis of Belinostat and its deuterated internal standard, Belinostat-d5. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions to common challenges encountered during LC-MS/MS method development and sample analysis.
Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses fundamental questions and provides the essential groundwork for setting up your analysis.
Q1: What is this compound, and why is it the preferred internal standard (IS)?
A1: this compound is a stable isotope-labeled (SIL) version of Belinostat, where five hydrogen atoms have been replaced with deuterium. It is the ideal internal standard for quantitative mass spectrometry for several key reasons:
-
Physicochemical Similarity: this compound is chemically identical to Belinostat, meaning it co-elutes chromatographically and exhibits the same ionization efficiency and extraction recovery.[1][2] This identical behavior is crucial because it allows the IS to accurately compensate for variations in sample preparation, injection volume, matrix effects, and instrument response.[3]
-
Mass Differentiation: The mass difference of +5 Da allows the mass spectrometer to distinguish it from the unlabeled analyte. This mass shift is sufficient to prevent isotopic crosstalk while being small enough to ensure similar fragmentation behavior.
-
Reduced Matrix Effects: Because the SIL-IS and the analyte experience the same ionization suppression or enhancement from the sample matrix, the ratio of their peak areas remains constant, leading to more accurate and precise quantification.
Q2: What are the critical physicochemical properties and storage conditions for Belinostat and this compound?
A2: Understanding Belinostat's stability and solubility is paramount to preventing analyte degradation and ensuring reproducible results.
-
Solubility: Belinostat is soluble in organic solvents like DMSO and DMF (up to ~30 mg/mL) and ethanol (~25 mg/mL).[4] It is sparingly soluble in aqueous buffers.[4] For analytical standards, it is best practice to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions into an appropriate solvent mixture (e.g., methanol or acetonitrile/water) for your calibration curve.
-
Stability: Belinostat is sensitive to degradation under acidic, basic, and oxidative conditions.[5][6] Aqueous solutions are not recommended for storage longer than one day.[4]
-
Storage: As a solid, Belinostat should be stored at -20°C for long-term stability (≥4 years).[4] Reconstituted solutions in organic solvents should also be stored at -20°C or below. For clinical use, reconstituted vials are stable for up to 12 hours at ambient temperature.[7][8]
Q3: What are the recommended starting LC-MS/MS parameters for a Belinostat and this compound assay?
A3: Based on validated methods, a robust starting point for your analysis would utilize electrospray ionization in positive mode (ESI+).[9][10] Belinostat contains functional groups that are readily protonated. The following table summarizes initial parameters derived from published literature.
| Parameter | Belinostat | This compound (Predicted) | Rationale & Comments |
| Precursor Ion (Q1) | 319.1 [M+H]⁺ | 324.1 [M+H]⁺ | Belinostat MW is 318.3. The +5 Da shift for the d5-IS is added to the protonated molecule. |
| Product Ion (Q3) | 93.0 | 93.0 or 98.0/99.0 | The 93.0 m/z fragment corresponds to the stable aniline moiety. If deuterium labels are on this fragment, the product ion will shift. It is critical to confirm this via infusion. A common transition for a related [¹³C₆]-belinostat is 325.1 > 99.0.[11] |
| Ionization Mode | ESI Positive | ESI Positive | The molecule's structure is amenable to protonation. |
| Declustering Potential (DP) | 60 V | 60 V | A good starting point to prevent adduct formation and in-source fragmentation. Optimize by +/- 20V. |
| Collision Energy (CE) | 20 V | ~20 V | This energy is sufficient to fragment the precursor. This is the most critical parameter to optimize during infusion. |
| Source Temperature | 500°C | 500°C | Promotes efficient desolvation. |
| IonSpray Voltage | 4500 V | 4500 V | Creates a stable spray. Optimize for maximum signal intensity. |
Step-by-Step Optimization Protocols
Protocol 1: Direct Infusion Analysis for MRM Optimization
This protocol is essential for determining the optimal precursor/product ion pairs and compound-specific voltages (DP, CE).
Objective: To maximize the signal intensity for Belinostat and this compound by optimizing mass spectrometry parameters without chromatographic separation.
Materials:
-
Belinostat and this compound analytical standards.
-
HPLC-grade methanol or 50:50 acetonitrile/water with 0.1% formic acid.
-
Syringe pump and necessary tubing.
-
Tandem quadrupole mass spectrometer.
Procedure:
-
Prepare Tuning Solution: Create a ~500 ng/mL solution of both Belinostat and this compound in the infusion solvent.
-
Instrument Setup:
-
Set the mass spectrometer to ESI+ mode.
-
Infuse the tuning solution at a constant flow rate (e.g., 10 µL/min).
-
-
Precursor Ion (Q1) Confirmation:
-
Perform a full scan in Q1 to confirm the protonated molecular ions: m/z 319.1 for Belinostat and m/z 324.1 for this compound.
-
-
Product Ion (Q3) Identification:
-
Select the precursor ion (e.g., m/z 319.1) in Q1.
-
Perform a product ion scan by scanning Q3 to identify the most abundant and stable fragment ions. The expected fragment is m/z 93.0.[11]
-
Repeat this process for this compound (m/z 324.1) to identify its primary product ion.
-
-
MRM Parameter Optimization:
-
Set the instrument to MRM mode using the identified precursor/product pairs.
-
Optimize Collision Energy (CE): While infusing, ramp the CE value (e.g., from 5V to 40V in 2V increments) and monitor the signal intensity for each transition. Plot intensity vs. CE to find the optimal value that yields the highest signal.
-
Optimize Declustering Potential (DP): Set the CE to its optimal value. Ramp the DP (e.g., from 20V to 100V in 5V increments) and find the value that provides the best signal intensity.
-
dot graph TD { graph [fontname="Arial", fontsize=10, labelloc="t", label="Diagram 1: MRM Optimization Workflow", width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Diagram 1: MRM Optimization Workflow
Protocol 2: Developing a Robust LC Method
Objective: To achieve symmetric peak shapes and baseline separation of Belinostat from potential interferences.
Starting Conditions:
-
Column: Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[5][11]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 min: 10% B
-
4.0 min: 90% B
-
5.0 min: 90% B
-
5.1 min: 10% B
-
7.0 min: 10% B (Re-equilibration)
-
Procedure:
-
System Suitability: Inject a standard solution containing both Belinostat and this compound multiple times to ensure the system is stable.
-
Peak Shape Evaluation: Assess the peak shape. Tailing peaks may indicate secondary interactions with the column; consider a different C18 column or adjust the mobile phase pH slightly. Fronting peaks can suggest column overload; try injecting a lower concentration.
-
Retention Time Optimization: Adjust the initial gradient percentage (%B) to move the peak. A lower starting %B will increase retention time, while a higher starting %B will decrease it.
-
Co-elution Confirmation: Verify that Belinostat and this compound have the same retention time. A slight shift (<0.1 min) can sometimes occur with deuterated standards but should be minimal and consistent.
Troubleshooting Guide
Q4: My signal intensity for this compound is very low or non-existent. What should I check?
A4: Low or no signal is a common issue with multiple potential causes. Follow this logical diagnostic flow:
-
Confirm Standard Integrity: Is the this compound standard prepared correctly and within its stability period? Belinostat is unstable in certain conditions.[5][6] Prepare a fresh dilution from your stock.
-
Check MS Parameters:
-
Are you using the correct MRM transition? Re-infuse the standard to confirm the precursor and product ions.
-
Is the instrument in the correct ionization mode (ESI+)?[11][9]
-
Are the source parameters (temperature, gas flows, voltage) appropriate? A low source temperature can lead to poor desolvation and low signal.
-
-
Investigate LC/Flow Path:
-
Is there a blockage in the system? Check system pressure.
-
Is the sample being injected correctly? Verify autosampler performance.
-
-
In-Source Fragmentation: An overly high declustering potential (DP) or cone voltage can cause the precursor ion to fragment in the source before it reaches the quadrupole, reducing the intensity of your target precursor. Try reducing the DP by 20-30V.[12]
Q5: My Belinostat and this compound peaks are not co-eluting. Why is this happening and how can I fix it?
A5: This phenomenon, known as the "isotopic effect," can sometimes occur with deuterated standards, although it's typically minor.
-
Causality: Deuterium has a slightly stronger C-D bond compared to the C-H bond. In reversed-phase chromatography, this can lead to subtle differences in the hydrophobic interactions with the stationary phase, causing the deuterated compound to elute slightly earlier.
-
Solutions:
-
Confirm the Shift: Ensure the shift is consistent across all injections. A small, stable shift (e.g., <0.05 min) is often acceptable as long as the peak shapes are good.
-
Adjust Chromatography:
-
Lower Flow Rate: Reducing the flow rate can sometimes minimize the separation.
-
Shallow the Gradient: A less steep gradient around the elution time of the analytes gives the column more time to resolve them, which in this case might reduce the apparent separation between the two isotopic forms.
-
-
Integration Window: Ensure your data processing software uses a wide enough integration window to capture both peaks if they are slightly separated.
-
dot graph TD { graph [fontname="Arial", fontsize=10, labelloc="t", label="Diagram 2: Troubleshooting Peak Co-elution", width=7.6]; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; subgraph "Nodes" A("Belinostat & IS Not Co-eluting?"); B{"Is the RT shift > 0.1 min?"}; C{"Is the shift consistent?"}; D{"Is peak shape good?"}; E[/"Acceptable.\nAdjust integration window."/]; F[/"Problem is likely chromatographic.\nReduce flow rate or shallow gradient."/]; G[/"Check for system instability\n(pressure fluctuations, leaks)."/]; H[/"Issue is not isotopic effect.\nCheck for two different compounds\nor IS degradation."/]; end
} dot Caption: Diagram 2: Troubleshooting Peak Co-elution
Q6: My calibration curve is non-linear, especially at the high end. What are the common causes?
A6: Non-linearity is often a sign that the detector is becoming saturated or that there are other concentration-dependent effects at play.
-
Detector Saturation: This is the most common cause. The detector can only handle a certain number of ions at once. At high concentrations, the analyte signal is too intense, and the response no longer increases proportionally.
-
Solution: Reduce the injection volume, dilute the higher concentration standards, or use a less intense product ion for quantification if one is available.
-
-
Ion Suppression: At high concentrations, the analyte itself can start to suppress its own ionization, leading to a flattening of the curve.
-
Solution: Dilute the samples and standards to stay within the linear range of the assay.
-
-
Internal Standard Concentration: Ensure the internal standard concentration is appropriate. Its response should be well within the linear range of the detector across the entire calibration curve.
References
-
Gmeiner, G., et al. (2013). LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 70, 280-286. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Li, X., et al. (2010). A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients. Journal of Chromatography B, 878(26), 2533-2538. Available at: [Link]
-
Mehta, L., et al. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. Journal of Liquid Chromatography & Related Technologies, 44(9-10), 479-490. Available at: [Link]
-
Vennapu, D.R., et al. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. ResearchGate. Available at: [Link]
-
Ramalingam, A., et al. (2013). LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. PubMed. Available at: [Link]
-
Spectrum Pharmaceuticals, Inc. (n.d.). Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs). Available at: [Link]
-
Kwon, S., et al. (2011). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Beleodaq® (belinostat) for injection, for intravenous administration. Available at: [Link]
-
Tan, Y., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(3), 154. Available at: [Link]
-
Galland, A. (2018). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Prinville, V., et al. (2017). Optimized MRM transitions and collision energies for 14 internal standards compounds, along with their respective retention times. ResearchGate. Available at: [Link]
-
Borges, K. B., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(1), 126-151. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Oladipo, O., et al. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Stancliffe, E., et al. (2022). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Analytical Chemistry, 94(12), 5037-5045. Available at: [Link]
-
Perkins, P. D., et al. (2014). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 38(7), 417-427. Available at: [Link]
-
Fresenius Kabi. (n.d.). A Stable Composition Of Belinostat, Processes For Its Production And Uses Thereof. IP.com. Available at: [Link]
-
Reddit User Discussion. (2023). Understanding Internal standards and how to choose them. r/massspectrometry. Available at: [Link]
-
Verma, P., et al. (2016). belinostat: a histone deacetylase inhibitor for the treatment of patients with relapsed or refractory peripheral t-cell lymphoma. ResearchGate. Available at: [Link]
-
BioPharma Services Inc. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. YouTube. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. youtube.com [youtube.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Belinostat-d5 Peak Shape Optimization
Case Reference: BEL-D5-OPT-001 Status: Active Guide Subject: Troubleshooting Tailing, Splitting, and Broadening in Belinostat-d5 LC-MS Analysis Support Tier: Advanced / Method Development
Executive Summary: The Molecule & The Challenge
Welcome to the technical support hub for this compound. If you are observing poor peak shape, do not immediately blame the column.[1] Belinostat (and its deuterated internal standard, this compound) contains a hydroxamic acid functional group. This moiety is chemically "sticky" and presents unique chromatographic challenges distinct from standard small molecules.
The "Why" Behind the Failure:
-
Metal Chelation: Hydroxamic acids are potent chelators of iron (Fe³⁺) and other metal ions found in stainless steel HPLC flow paths. This causes severe peak tailing (the "shark fin" effect).
-
Solubility Mismatch: Belinostat is sparingly soluble in water.[2] High-organic diluents required for solubility often clash with initial aqueous mobile phases, causing peak splitting.
-
Silanol Interactions: The sulfonamide group can interact with acidic silanols on the column stationary phase.
Diagnostic Workflow
Before adjusting your method, identify the specific type of distortion you are seeing. Use the logic tree below to navigate to the correct solution module.
Figure 1: Diagnostic logic tree for isolating the root cause of this compound peak distortion.
Module 1: The "Shark Fin" Tailing (Metal Chelation)
The Symptom: The peak rises normally but refuses to return to baseline quickly, creating a long, dragging tail. Asymmetry factor (
The Mechanism: Belinostat contains a hydroxamic acid group (-CONHOH). This group acts as a bidentate ligand, forming stable complexes with trace metal ions (especially Iron and Nickel) present in stainless steel frits, column walls, and tubing. The analyte effectively "drags" along the metal surfaces rather than partitioning cleanly.
Corrective Actions:
-
System Passivation (Critical): You must sequester the metal ions in your LC system.
-
Method: Flush the system (minus the column) with 30% Phosphoric Acid or a specialized passivation solution (e.g., 6M Nitric Acid, though risky for seals) overnight.
-
Maintenance: For LC-MS, where non-volatile acids are banned, consider injecting a "sacrificial" high-concentration plug of unlabeled Belinostat or a chelator like EDTA (if your source allows) to saturate active sites before your run.
-
-
Hardware Swap:
-
Replace stainless steel capillaries with PEEK tubing (yellow/0.007" ID or red/0.005" ID) between the injector and column.
-
Use a column with a PEEK-lined steel body or a glass-lined column if available.
-
-
Mobile Phase Additives (The "Medronic" Trick): For LC-MS, traditional chelators like EDTA suppress ionization.
-
Recommendation: Add Medronic Acid (InfinityLab Deactivator) or Ammonium Citrate (trace levels, ~10µM) to the mobile phase. These are more volatile and MS-friendly than EDTA, masking metal ions without killing sensitivity.
-
Module 2: Peak Splitting (The Solvent Effect)
The Symptom: The this compound peak appears as a doublet or has a distinct shoulder, often looking like two co-eluting compounds.
The Mechanism: Belinostat has low water solubility (0.14 mg/mL) [1].[2] To make a stock solution, you likely dissolved it in DMSO or Methanol. If you inject this high-strength organic plug into a high-aqueous initial gradient (e.g., 95% Water), the Belinostat precipitates or travels faster than the mobile phase at the head of the column.
Solubility & Gradient Data Table:
| Parameter | Specification | Impact on Chromatography |
| pKa | 7.87 (Hydroxamic), 8.71 (Sulfonamide) [1] | Keep Mobile Phase pH < 4.0 to keep neutral. |
| Water Solubility | 0.14 mg/mL (Poor) | Risk of precipitation in aqueous mobile phase. |
| Preferred Diluent | DMSO or Ethanol | Strong solvent strength causes peak splitting. |
Corrective Actions:
-
Diluent Matching:
-
Do not inject 100% DMSO.
-
Protocol: Dilute your stock 1:10 with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).
-
Check: If the solution turns cloudy, you have exceeded the solubility limit. Lower the concentration.
-
-
Injection Volume:
-
Reduce injection volume to 1–2 µL. Large volumes of strong solvent are the primary cause of peak splitting in early-eluting compounds [2].
-
Module 3: Isotope Effects (D5 vs. Native)
The Symptom: You see two peaks when analyzing a mixture of Belinostat and this compound, or the D5 peak looks "shaved" on one side.
The Mechanism: Deuterium is heavier but forms shorter, stronger bonds than Hydrogen (C-D vs. C-H). This makes deuterated molecules slightly less lipophilic and slightly smaller in hydrodynamic volume.
-
Result: this compound will often elute slightly earlier (0.05 – 0.2 min) than native Belinostat on a C18 column. This is not a peak shape defect; it is a physical separation event.
Corrective Action:
-
Ensure your MS integration windows are wide enough to capture both the D0 and D5 retention times if you are triggering based on the native drug.
-
Do not force them to co-elute perfectly; rely on the Mass Spectrometer's selectivity (MRM transitions) to distinguish them.
Validated Protocol: Passivation & Run Setup
To ensure reproducible peak shape, follow this setup sequence.
Step 1: The "Clean" Flush
-
Remove the analytical column. Install a union.
-
Flush system with Isopropanol (remove organic residues) -> Water -> 0.1% Formic Acid in Water .
Step 2: Column Selection
-
Stationary Phase: Use a high-purity, fully end-capped C18 column (e.g., Hybrid Organic/Inorganic particles) to minimize silanol activity.
-
Pore Size: 100 Å is sufficient (MW ~318 Da).
Step 3: Mobile Phase Preparation
-
A: Water + 0.1% Formic Acid (Do not use TFA if MS sensitivity is required; TFA suppresses signal but gives better peak shape. If shape is critical and signal is high, use 0.05% TFA).
-
B: Acetonitrile + 0.1% Formic Acid.
Step 4: The Chelation Check
-
Inject a standard. If tailing persists (
), add 5 µM Medronic Acid to Mobile Phase A. This usually instantly sharpens hydroxamic acid peaks.
Figure 2: Mechanism of Hydroxamic Acid chelation with Iron surfaces, leading to peak retention and tailing.
References
-
U.S. Food and Drug Administration (FDA). Beleodaq (belinostat) Prescribing Information. AccessData. [Link]
-
Agilent Technologies. It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent.com. [Link]
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. SepScience.com. [Link]
-
National Institutes of Health (NIH). Hydroxamic Acid as a Potent Metal-Binding Group. PubMed Central. [Link]
Sources
Belinostat-d5 stability issues in biological matrices
Bioanalytical Stability & Method Optimization Guide
Status: Operational Subject: Belinostat (PXD101) & Belinostat-d5 Internal Standard Context: LC-MS/MS Bioanalysis in Biological Matrices (Plasma, Serum)
Core Technical Briefing: The Hydroxamate Instability
Why are you seeing stability issues? The instability of this compound is not usually a defect in the isotope labeling itself, but an intrinsic property of the hydroxamic acid pharmacophore. Both the analyte (Belinostat) and its internal standard (this compound) share this functional group.
In biological matrices and aqueous solutions, hydroxamic acids are prone to:
-
Hydrolysis: Conversion to Belinostat Acid (inactive metabolite) and sulfonamide. This is accelerated by esterases/amidases in plasma and alkaline pH.
-
Lossen Rearrangement: A chemical transformation leading to isocyanates (less common in standard storage but possible under stress).
-
Glucuronide Interference: While not a "stability" issue of the IS per se, the back-conversion of Belinostat-Glucuronide to the parent drug in the ion source can mimic the parent signal, falsely inflating recovery data.
Troubleshooting Guide (Symptom-Based)
Issue A: Progressive Loss of IS Signal in Autosampler
Symptom: The peak area of this compound decreases significantly over the course of a long run (e.g., >12 hours), even in processed samples.
-
Root Cause: Post-preparative hydrolysis. Even after protein precipitation, residual plasma esterases or simply the aqueous environment at neutral pH can drive the hydrolysis of the hydroxamic acid to the carboxylic acid form.
-
Corrective Action:
-
Acidify the Reconstitution Solvent: Ensure your final reconstitution solvent contains 0.1% Formic Acid . Hydroxamic acids are significantly more stable at acidic pH (pH 3–4) than at neutral or basic pH.
-
Temperature Control: Maintain the autosampler at 4°C . Never run Belinostat samples at ambient temperature.
-
Issue B: Variable IS Response Between Patients/Matrices
Symptom: The IS response is consistent in standards (water/buffer) but highly variable or suppressed in patient plasma samples.
-
Root Cause: Matrix-dependent degradation. High esterase activity in certain patient populations (e.g., liver dysfunction) can degrade the IS during the brief period between spiking and extraction.
-
Corrective Action:
-
Ice-Bath Processing: All sample processing must occur on wet ice.
-
"Crash" Immediately: Do not let the IS sit in the plasma for >2 minutes before adding the protein precipitation agent (Acetonitrile/Methanol).
-
Add Enzyme Inhibitors (Optional): If variability persists, consider adding Dichlorvos or Sodium Fluoride to the collection tubes, though acidification is usually sufficient.
-
Issue C: "Ghost" Peaks or High Background in Blank + IS
Symptom: You see a peak in the analyte channel (Belinostat) when injecting only the Internal Standard (this compound).
-
Root Cause: Isotopic Impurity or Cross-Talk.
-
Impurity: The d5 standard contains a percentage of d0 (unlabeled) material.
-
Fragmentation: The d5 label is located on a leaving group (unlikely for this compound, usually labeled on the phenyl ring) or the mass resolution is insufficient.
-
-
Corrective Action:
-
Check Label Position: Ensure your this compound is labeled on the phenyl ring (stable), not the hydroxamate or sulfonamide moiety (exchangeable).
-
Adjust Concentration: If the d0 impurity is inherent (~0.5%), reduce the IS concentration spiked into samples to ensure the contribution to the analyte channel is <20% of the LLOQ (Lower Limit of Quantification).
-
Visualizing the Instability Mechanism
The following diagram illustrates the primary degradation pathway you are fighting against: the hydrolysis of the hydroxamate group.
Figure 1: The hydrolysis pathway of Belinostat. Acidification and low temperature are required to inhibit the conversion to Belinostat Acid.
Validated Stabilization Protocol
This protocol is synthesized from FDA-validated bioanalytical methods for hydroxamic acid derivatives.
Reagent Preparation
-
Stock Solution: Dissolve this compound in DMSO . Avoid Methanol for long-term stock storage as transesterification can occur over months. Store at -80°C .
-
Working Solution: Dilute in Acetonitrile:Water (50:50) containing 0.1% Formic Acid .[1] Do not use pure water.
Sample Extraction Workflow (Protein Precipitation)
-
Thawing: Thaw plasma samples in an ice bath (approx. 4°C). Do not use a 37°C water bath.
-
Acidification (Critical Step):
-
Add 10 µL of 2% Formic Acid to 100 µL of plasma before any other step.
-
Why? This locks the pH below the enzymatic activity threshold immediately.
-
-
IS Spiking:
-
Add this compound Working Solution (cold). Vortex briefly (5 sec).
-
-
Precipitation:
-
Add chilled Acetonitrile (containing 0.1% Formic Acid). Ratio 3:1 or 4:1 (Organic:Plasma).
-
-
Centrifugation: 4000 rpm at 4°C for 10 mins.
-
Analysis: Inject supernatant immediately or store at 4°C.
Quantitative Stability Data (Reference Values)
Use these reference values to benchmark your internal validation results.
| Condition | Duration | Stability Status | Notes |
| Plasma (Room Temp, Neutral pH) | 4 Hours | Unstable (<85% Recovery) | Significant hydrolysis to acid metabolite. |
| Plasma (Ice Bath, Neutral pH) | 4 Hours | Stable (>95% Recovery) | Cold slows enzymatic activity. |
| Plasma (Acidified pH 3.5) | 24 Hours | Stable (>98% Recovery) | Acidification is the most effective stabilizer. |
| Processed Sample (Autosampler 4°C) | 24 Hours | Stable | Requires acidic mobile phase/reconstitution. |
| Freeze/Thaw (-80°C to RT) | 3 Cycles | Stable | Minimal degradation if thawed on ice. |
Frequently Asked Questions (FAQ)
Q: Can I use Belinostat-Glucuronide-d5 as an internal standard? A: Only if you are quantifying the glucuronide metabolite. For the parent drug, this compound is preferred. However, be aware that Belinostat-Glucuronide in the sample can degrade back to Belinostat inside the mass spectrometer ion source (In-Source Fragmentation). You must chromatographically separate the Glucuronide (usually elutes earlier on C18) from the Parent to avoid false positives.
Q: My IS peak shape is splitting. Is this degradation? A: Likely not degradation, but a solvent effect. Belinostat is hydrophobic.[2][3] If you inject a high % organic supernatant directly into a high-aqueous initial gradient, the peak will distort.
-
Fix: Dilute the supernatant 1:1 with 0.1% Formic Acid in Water before injection to match the mobile phase.
Q: What are the optimal MRM transitions? A:
-
Belinostat: 319.1
222.1 (Positive Mode) -
This compound: 324.1
227.1 (Assuming d5 on phenyl ring) -
Note: Always verify the exact mass of your specific d5 lot, as labeling positions vary by manufacturer.
References
-
Kiesel, B. F., et al. (2013). "LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma."[4] Journal of Pharmaceutical and Biomedical Analysis, 78-79, 185-192.
- Key Insight: Establishes the requirement for acidification (0.1% formic acid) in mobile phase and extraction to prevent hydrolysis.
-
Wang, L. Z., et al. (2010). "A sensitive and specific liquid chromatography–tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients."[4] Journal of Chromatography B, 878(28), 2782-2786.
- Key Insight: Provides stability data for Belinostat in plasma and establishes the freeze/thaw stability protocols.
-
Srimanee, A., et al. (2020). "Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System." Pharmaceutics, 12(9), 856.
- Key Insight: Discusses the short half-life due to rapid metabolism and hydrolysis, reinforcing the need for rapid sample processing.
-
FDA Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: Beleodaq (Belinostat)."
- Key Insight: Official regulatory data on the metabolic pathway, specifically the conversion to Belinost
Sources
Technical Support Center: Optimizing Belinostat-d5 Recovery from Plasma
Executive Summary & Diagnostic Workflow
The Challenge: Belinostat (PXD101) presents unique bioanalytical challenges due to its hydroxamic acid moiety (susceptible to hydrolysis and metal chelation) and high protein binding (>93%). When using Belinostat-d5 as an Internal Standard (IS), low or inconsistent recovery often stems from incomplete protein precipitation, matrix-induced ionization suppression, or instability of the hydroxamic acid group during processing.[1]
Root Cause Analysis: Before altering your protocol, use this diagnostic workflow to isolate the source of the recovery loss.[1]
Figure 1: Diagnostic logic tree to distinguish between extraction efficiency, matrix suppression, and stability issues.
Troubleshooting Guide (Q&A)
Q1: My absolute recovery is consistently low (<60%) using Protein Precipitation (PP). Why?
The Science: Belinostat is highly bound to plasma proteins (approx. 93-96%).[1] Simple acetonitrile (ACN) precipitation often traps the drug within the precipitated protein pellet if the protein-drug interaction isn't disrupted first.[1] The Fix:
-
Acidification: Pre-treat the plasma with 2% Formic Acid (FA) before adding the organic solvent.[1] This lowers the pH, altering the charge state of the proteins and the drug, thereby disrupting the binding.[1]
-
Solvent Ratio: Ensure a minimum 1:4 ratio of Plasma to Organic Solvent (e.g., 50 µL Plasma : 200 µL ACN) to ensure complete precipitation.[1]
Q2: Why does my this compound IS response vary significantly between patient samples?
The Science: This indicates Matrix Effects .[1] Patient samples (especially from oncology patients) vary in phospholipid content and endogenous metabolites.[1] If your d5-IS elutes in a region of ion suppression (common with simple PP methods), its signal will fluctuate.[1] The Fix:
-
Switch to LLE: Liquid-Liquid Extraction (LLE) provides cleaner extracts than PP.[1] Use Tert-butyl methyl ether (TBME) . It extracts Belinostat efficiently while leaving behind most phospholipids that cause suppression.[1]
-
Chromatography: Ensure your retention time (RT) is >1.5 x the void volume (
).[1] Early eluting peaks are most susceptible to suppression.[1]
Q3: I see peak tailing and carryover for Belinostat, but not for other analytes.
The Science: Belinostat contains a hydroxamic acid group, which is a potent metal chelator.[1] It can bind to iron traces in stainless steel LC tubing and frits, causing peak tailing and "ghost peaks" in subsequent blanks.[1] The Fix:
-
Chelating Additive: Add 5 µM EDTA or 0.1% Medronic Acid to your aqueous mobile phase (Mobile Phase A).[1] This masks metal sites.[1]
-
Hardware: If possible, use PEEK-lined tubing or a deactivated column (e.g., Waters HSS T3 or equivalent).[1]
Q4: Is this compound stable in plasma during processing?
The Science: Belinostat is sensitive to hydrolysis and glucuronidation.[1] While d5 corrects for extraction variance, it cannot correct for degradation if the degradation rate differs (isotope effect) or if the degradation occurs before spike-in.[1] The Fix:
-
Temperature Control: Always process samples on ice (
). -
pH Stabilization: Avoid highly alkaline conditions, which accelerate hydroxamic acid hydrolysis.[1] Keep extracts slightly acidic (0.1% FA).[1]
Optimized Experimental Protocols
Protocol A: High-Throughput Protein Precipitation (PP)
Best for: Rapid PK screening, high sample volume.[1]
-
Thaw plasma samples on wet ice.
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add IS: Add 10 µL of this compound working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.
-
Acidify: Add 10 µL of 5% Formic Acid in water. Vortex for 10 sec. Critical Step for breaking protein binding.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile .
-
Agitate: Vortex vigorously for 2 minutes (or use a multi-tube shaker).
-
Centrifuge: Spin at 14,000 x g for 10 min at
. -
Transfer: Transfer 150 µL of supernatant to a clean vial.
-
Dilute: Add 150 µL of 0.1% Formic Acid in Water (prevents solvent effects/peak distortion during injection).
Protocol B: Liquid-Liquid Extraction (LLE) - Gold Standard
Best for: Clinical samples, maximizing recovery, minimizing matrix effects.[1]
-
Aliquot 50 µL plasma + 10 µL IS + 10 µL 5% Formic Acid.
-
Extract: Add 600 µL of Tert-butyl methyl ether (TBME) .
-
Note: Ethyl Acetate is a viable alternative but extracts more lipids.[1]
-
-
Agitate: Shake/tumble for 10 minutes.
-
Centrifuge: 14,000 x g for 5 min.
-
Flash Freeze: Place tube in dry ice/methanol bath to freeze the aqueous bottom layer.
-
Pour Off: Decant the organic (top) layer into a fresh glass tube.
-
Evaporate: Dry under Nitrogen stream at
. -
Reconstitute: Dissolve residue in 100 µL Mobile Phase (60:40 Water:ACN + 0.1% FA).
Data Summary: Solvent Efficiency & Stability
Table 1: Extraction Solvent Comparison (Belinostat Recovery) Data synthesized from method validation parameters (Wang et al., 2010).[1]
| Solvent System | Absolute Recovery (%) | Matrix Effect (ME%) | Comments |
| Acetonitrile (PP) | 85 - 90% | 125% (Suppression) | High recovery but dirty extract. High risk of phospholipid suppression.[1] |
| Methanol (PP) | 80 - 85% | 135% (Suppression) | Higher protein breakthrough than ACN. |
| TBME (LLE) | 72 - 75% | 98 - 102% | Recommended. Lower absolute recovery but negligible matrix effect. Cleanest baseline. |
| Ethyl Acetate (LLE) | 78 - 82% | 110% | Good alternative to TBME, slightly more lipid co-extraction.[1] |
Table 2: Stability Profile (Human Plasma)
| Condition | Stability Duration | Recommendation |
| Benchtop ( | < 4 Hours | Keep on ice. Hydrolysis risk.[1] |
| Autosampler ( | 24 Hours | Stable in acidified mobile phase. |
| Freeze/Thaw | 3 Cycles | Do not exceed 3 cycles.[1] |
| Long Term ( | > 6 Months | Store aliquoted to avoid freeze-thaw.[1] |
References
-
Wang, L. Z., et al. (2010). "A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients."[1] Journal of Chromatography B.
- Key Insight: Establishes TBME as the optimal LLE solvent and valid
-
NCI/NIH (2013). "LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma."[1] Journal of Chromatography B.
- Key Insight: Details the glucuronide metabolism and the necessity of separating metabolites to prevent interference.
-
BenchChem. "Bioanalytical Method for Belinostat in Pharmacokinetic Studies."[1][2]
- Key Insight: Provides synthesis context for this compound and general handling of hydroxamic acid deriv
-
Wu, J., et al. (2013). "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery."[1] Journal of Chromatography B.
-
Key Insight: While focused on Lapatinib, this establishes the industry standard for using deuterated IS to correct for protein-binding variability in patient plasma.[1]
-
Sources
Minimizing isotopic cross-talk between Belinostat and Belinostat-d5
Topic: Minimizing Isotopic Cross-talk (Belinostat vs. Belinostat-d5)
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 6, 2026[1]
Introduction
Welcome to the technical support hub for Belinostat (PXD101) bioanalysis. If you are developing an LC-MS/MS assay for this HDAC inhibitor, you are likely encountering a common but critical hurdle: Isotopic Cross-talk between the native drug and its deuterated internal standard (IS), this compound.
In quantitative bioanalysis, "cross-talk" compromises your Lower Limit of Quantitation (LLOQ) and linearity.[1] It manifests in two directions:[2][3][4][5][6][7][8][9]
-
Analyte-to-IS: High concentrations of Belinostat triggering a signal in the IS channel.[1]
-
IS-to-Analyte: The Internal Standard triggering a signal in the Belinostat channel (often mistaken for drug presence in blank samples).
This guide moves beyond basic definitions to provide actionable, self-validating protocols to eliminate these artifacts.
Module 1: Diagnostic Phase
How to identify the source of your interference.
Before optimizing, you must diagnose the direction of the cross-talk. Use the following decision matrix to interpret your "Ghost Peaks."
Diagnostic Workflow Diagram
Figure 1: Decision tree for isolating the source of isotopic interference in Belinostat assays.
Module 2: The "IS-to-Analyte" Interference
Problem: You see Belinostat peaks in samples that only contain Internal Standard.
This is the most common failure mode.[1] this compound is synthesized by deuterating the phenyl ring. However, no synthesis is 100% efficient.[1] Commercial "d5" standards always contain trace amounts of d0 (native), d1, d2, d3, and d4 species.
The Mechanism: The d0 impurity in your IS is chemically identical to Belinostat. If you add too much IS, the d0 impurity will rise above your LLOQ noise floor, causing false positives.
Troubleshooting Protocol: IS Concentration Tuning
Objective: Find the "Goldilocks" zone where IS signal is stable, but d0 impurity is invisible.
-
Prepare IS Stock: Dissolve this compound to 1 mg/mL in DMSO.
-
Prepare Dilution Series: Create working IS solutions at 50, 100, 200, and 500 ng/mL in 50:50 Acetonitrile:Water.
-
The "Zero" Injection: Inject each IS working solution (without analyte) into the LC-MS.
-
Monitor: Transition 319.1
223.1 (Belinostat). -
Calculate Interference:
[1] -
Acceptance Criteria: The interference must be < 20% of the LLOQ peak area (FDA/EMA requirement).
Expert Insight:
"If your IS purity is 99.5%, that means 0.5% is potentially d0.[1] If your IS concentration is 1000 ng/mL, you are effectively spiking 5 ng/mL of native drug into every sample. If your LLOQ is 1 ng/mL, you have already failed validation.[1] Always titrate your IS down to the lowest detectable stable signal. "
Module 3: The "Analyte-to-IS" Interference
Problem: High concentrations of Belinostat suppress or mimic the Internal Standard.
The Mechanism:
Belinostat (
- (1.1% abundance)
- (4.2% abundance, M+2)
At high concentrations (ULOQ), the "tail" of the natural isotopic distribution of Belinostat can reach M+5, registering a signal in the 324.1
Troubleshooting Protocol: ULOQ Cap Determination
-
Inject ULOQ: Inject your highest standard (e.g., 5000 ng/mL) without Internal Standard.[1]
-
Monitor: Transition 324.1
228.1 (IS Channel). -
Calculate Contribution:
-
Acceptance Criteria: The contribution must be < 5% of the average IS response.
Corrective Actions:
-
Option A (Chromatography): Deuterated compounds often elute slightly earlier than native compounds on C18 columns due to the deuterium isotope effect.[1] Use a high-efficiency column (e.g., Waters BEH C18) and a shallow gradient to separate the d0 and d5 peaks by 0.1–0.2 minutes.
-
Option B (Mass Spec): Narrow the Quadrupole 1 (Q1) resolution to "Unit" or "High" (0.7 FWHM) to slice out the isotopic shoulder.
Module 4: Optimized Experimental Parameters
Based on successful validation data, use these starting parameters to minimize cross-talk.
Table 1: Recommended MS/MS Transitions
| Analyte | Precursor (Q1) | Product (Q3) | Purpose | Collision Energy (V) |
| Belinostat | 319.1 | 223.1 | Quantifier | 25 |
| Belinostat | 319.1 | 154.0 | Qualifier | 35 |
| This compound | 324.1 | 228.1 | IS Quantifier | 25 |
Table 2: Chromatographic Conditions (Isotope Separation)
| Parameter | Setting | Rationale |
| Column | C18, 1.7 µm, 2.1 x 50 mm | High backpressure/efficiency for peak sharpness.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH stabilizes the hydroxamic acid moiety.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | -- |
| Gradient | 20% B to 40% B over 4 mins | Shallow gradient maximizes d0/d5 separation. |
| Flow Rate | 0.4 mL/min | -- |
Frequently Asked Questions (FAQs)
Q: I lowered my IS concentration to fix the interference, but now my %CV is high. What do I do? A: You have dropped below the linear dynamic range of the detector or the ion statistics limit.
-
Solution: You need a cleaner IS.[1] If you cannot source >99.8% pure this compound, you must increase the LLOQ of your assay.[1] You cannot validate an LLOQ that is lower than the interference generated by your IS.[1]
Q: Can I use a different transition for the IS to avoid cross-talk?
A: Possibly. The 324
Q: My Belinostat peak is tailing, making integration difficult. Could this be cross-talk? A: Unlikely. Tailing in hydroxamic acids (like Belinostat) is usually caused by metal chelation in the LC system.[1]
-
Fix: Passivate your LC system with 0.1% phosphoric acid or use a "medronic acid" doped mobile phase to shield the metal surfaces.[1] This improves peak shape, which indirectly helps software integrate the correct isotopic peaks.
References
-
US Food and Drug Administration (FDA). (2018).[1][6][9] Bioanalytical Method Validation Guidance for Industry. [Link] Key Reference for: Acceptance criteria (<20% LLOQ interference).
-
Wang, S., & Cyronak, M. (2013).[1] Calculated and experimental isotopic interferences in LC-MS/MS assays. Bioanalysis.[1][2][6][7][10][11][12][13][14] [Link] Key Reference for: Mathematical modeling of M+5 contributions.
-
European Medicines Agency (EMA). (2011).[1][9] Guideline on bioanalytical method validation. [Link] Key Reference for: IS response variability limits.
-
Chawla, P. et al. (2014).[1] LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. Journal of Chromatography B. [Link] Key Reference for: Belinostat specific mass transitions and extraction methodologies.[1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. myadlm.org [myadlm.org]
- 5. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. fda.gov [fda.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. labs.iqvia.com [labs.iqvia.com]
Technical Support Center: Navigating In-Source Fragmentation of Belinostat-d5
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Belinostat-d5. This resource is designed to provide expert guidance on a common analytical challenge: in-source fragmentation during LC-MS/MS analysis. In-source fragmentation can complicate data interpretation, leading to inaccurate quantification and metabolite identification. This guide offers in-depth, practical solutions in a user-friendly question-and-answer format to help you troubleshoot and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A: In-source fragmentation is the unintended breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer, before it reaches the mass analyzer.[1] This phenomenon can lead to an underestimation of the parent compound and the misidentification of fragments as metabolites or impurities. Belinostat, a hydroxamic acid-containing histone deacetylase (HDAC) inhibitor, and its deuterated analogue this compound, are susceptible to fragmentation due to their molecular structure.[2][3] The presence of multiple functional groups can lead to characteristic fragmentation patterns under certain ion source conditions.
Q2: I am observing a lower-than-expected signal for my this compound precursor ion and see several unexpected peaks at lower m/z. Could this be in-source fragmentation?
A: Yes, this is a classic sign of in-source fragmentation. When the energy within the ion source is too high, the this compound molecules can fragment before being isolated by the quadrupole. This results in a diminished signal for your target precursor ion and the appearance of fragment ions in your full scan mass spectrum. It is crucial to differentiate these in-source fragments from actual metabolites or degradation products.[4]
Q3: What are the most common causes of in-source fragmentation?
A: The primary causes of in-source fragmentation are excessive energy being applied to the analyte ions in the ion source. The main instrument parameters that contribute to this are:
-
High Declustering Potential (or Fragmentor Voltage): This voltage is applied to the orifice to help desolvate ions, but if set too high, it can induce fragmentation.[5]
-
High Ion Source Temperature: Elevated temperatures can increase the internal energy of the ions, leading to thermal degradation and fragmentation.[6]
-
High Nebulizer Gas Flow/Temperature: While essential for desolvation, overly aggressive settings can contribute to fragmentation.
-
Mobile Phase Composition: The pH, buffer type, and organic solvent content of your mobile phase can influence ionization efficiency and ion stability, indirectly affecting fragmentation.[3]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.
Identifying the Problem: Confirming In-Source Fragmentation
Before adjusting any parameters, it's essential to confirm that the observed peaks are indeed due to in-source fragmentation.
Experimental Protocol: Precursor vs. Product Ion Scans
-
Acquire a Full Scan (MS1) Spectrum: Infuse a standard solution of this compound and acquire a full scan spectrum. Note the m/z of the precursor ion and any potential fragment ions.
-
Perform a Product Ion Scan (MS2): Select the precursor ion of this compound in the first quadrupole (Q1) and fragment it in the collision cell (Q2).
-
Compare the Spectra: If the peaks observed in your initial full scan match the fragment ions in your product ion scan, it is a strong indication of in-source fragmentation.
Belinostat Fragmentation Pathway
Belinostat has a molecular weight of 318.35 g/mol .[7] A study on its degradation products identified several key fragments.[8] For this compound, a similar fragmentation pattern is expected, with a mass shift corresponding to the deuterium labeling.
Diagram: Proposed In-Source Fragmentation of Belinostat
Caption: High energy in the ion source can cause the this compound precursor to fragment.
Troubleshooting Step 1: Optimization of Declustering Potential (DP)
The declustering potential is one of the most influential parameters in controlling in-source fragmentation.[5]
Experimental Protocol: DP Optimization
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration that gives a stable and robust signal.
-
Set Up the Infusion: Infuse the solution into the mass spectrometer at a constant flow rate.
-
Vary the DP: While monitoring the signal of the this compound precursor ion and its suspected in-source fragments, incrementally decrease the DP from its current value. Start with large decrements (e.g., 20V) and then fine-tune with smaller steps (e.g., 5V).
-
Analyze the Data: Plot the intensity of the precursor ion and the fragment ions as a function of the DP. The optimal DP will be the value that maximizes the precursor ion signal while minimizing the fragment ion signals.
Data Presentation: DP Optimization Results
| Declustering Potential (V) | This compound Precursor Ion Intensity (cps) | In-Source Fragment Ion Intensity (cps) |
| 100 | 5.0e5 | 8.0e4 |
| 80 | 7.5e5 | 4.0e4 |
| 60 | 9.5e5 | 1.0e4 |
| 40 | 8.0e5 | <5.0e3 |
| 20 | 6.0e5 | <1.0e3 |
This is example data and will vary by instrument.
Diagram: Troubleshooting Workflow for In-Source Fragmentation
Caption: A systematic workflow for troubleshooting in-source fragmentation.
Troubleshooting Step 2: Optimization of Ion Source Temperature
If optimizing the DP is not sufficient, the next step is to evaluate the ion source temperature.
Experimental Protocol: Temperature Optimization
-
Use the Optimal DP: Set the declustering potential to the optimal value determined in the previous step.
-
Vary the Temperature: Decrease the source temperature in increments (e.g., 25°C) and monitor the precursor and fragment ion signals.
-
Find the Balance: The goal is to find the lowest temperature that maintains good desolvation and sensitivity for the precursor ion while minimizing fragmentation. Be aware that too low a temperature can lead to poor desolvation and a loss of signal.
Troubleshooting Step 3: Evaluation of Mobile Phase Composition
The composition of your mobile phase can impact the stability of your ions in the gas phase.[9]
Considerations for Mobile Phase Modification:
-
pH: Ensure the mobile phase pH is appropriate for the ionization of Belinostat. A stable protonation state can lead to a more stable ion.
-
Buffer Additives: The type and concentration of buffer additives can affect ion suppression and stability. Consider using volatile buffers like ammonium formate or ammonium acetate.
-
Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can influence desolvation efficiency. Methanol, with its lower surface tension, can sometimes lead to a softer ionization process.[10]
By systematically working through these troubleshooting steps, you can effectively minimize in-source fragmentation of this compound, leading to more accurate and reliable analytical results.
References
-
. Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction.
-
. Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction.
-
. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
-
. Belinostat (PXD101).
-
. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review.
-
. Effect of mobile phase pH, aqueous-organic ratio, and buffer concentration on electrospray ionization tandem mass spectrometric fragmentation patterns.
-
. Belinostat acid-d5.
-
. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics.
-
. Mass Spectrometry - Fragmentation Patterns.
-
. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma.
-
. Effects of Liquid Chromatography Mobile Phase Buffer Contents on the Ionization and Fragmentation of Analytes in Liquid Chromatographic/Ion Spray Tandem Mass Spectrometric Determination.
-
. This compound (PXD101-d5).
-
. Factor effects of the declustering potential and temperature on the...
-
. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
-
. Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system.
-
. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.
-
. Utilizing an easily tunable declustering potential for the removal of adduct ions on intact biotherapeutics.
-
. LCMS Troubleshooting: 14 Best Practices for Laboratories.
-
. 10 Tips for Electrospray Ionisation LC-MS.
-
. How does declustering potential in Mass Spectrometry work?
-
. Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma.
-
. Development of an MRM Method Infusion Pump (Harvard Apparatus) Mass Spectrometer (AB/Sciex) Succinic Acid.
-
. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma.
Sources
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Belinostat-d5 Bioanalytical Support Center: A Guide to Enhancing Detection Sensitivity
Welcome to the technical support center for Belinostat-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing the detection sensitivity of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Belinostat is a potent histone deacetylase (HDAC) inhibitor used in cancer therapy.[1][2] this compound is its deuterated analogue, meaning five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
The "Why": An ideal internal standard co-elutes chromatographically with the analyte and experiences similar ionization and matrix effects, but is distinguishable by mass. Since deuterium adds mass without significantly altering chemical properties, this compound mimics the behavior of Belinostat during sample extraction and analysis. This corrects for variability in sample preparation and instrument response, leading to more accurate and precise quantification.[4]
Q2: What is the primary analytical method for detecting this compound?
The gold standard for quantifying Belinostat and this compound in biological matrices like plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique offers unparalleled sensitivity and selectivity, which is crucial for measuring low concentrations typical in pharmacokinetic studies.[7]
Q3: What are the expected mass transitions for Belinostat and this compound?
In LC-MS/MS, analytes are monitored using Multiple Reaction Monitoring (MRM), which involves a specific precursor ion (Q1) and a product ion (Q3). Based on published methods, typical mass transitions are:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| Belinostat | 318.1 | 201.0 | ESI+ |
| This compound | 323.1 | 206.0 | ESI+ |
| Table 1: Representative MRM transitions for Belinostat and its deuterated internal standard. These values should be empirically optimized on your specific mass spectrometer. |
Q4: I'm experiencing low signal intensity for this compound. What are the most common culprits?
Low sensitivity is a frequent challenge in LC-MS/MS analysis. The root causes can typically be traced back to three main areas:
-
Inefficient Sample Preparation: Poor recovery of the analyte from the biological matrix or significant matrix effects that suppress the analyte's signal.[8][9]
-
Suboptimal Chromatography: Poor peak shape, co-elution with interfering compounds, or inadequate mobile phase composition can all diminish sensitivity.
-
Incorrect Mass Spectrometer Settings: Non-optimized ion source parameters, incorrect gas flows, or dirty ion optics can drastically reduce signal intensity.[8][10]
Troubleshooting Guide: A Problem-Oriented Approach
This section provides a systematic, question-and-answer guide to diagnosing and resolving specific sensitivity issues.
Category 1: Sample Preparation & Matrix Effects
Q: My this compound signal is low and inconsistent across different plasma lots. Could this be a matrix effect?
A: Yes, this is a classic sign of matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample, such as phospholipids or salts.[9][11][12] This can lead to ion suppression, reducing the signal of your analyte and internal standard.[12]
The Causality: Components of the plasma matrix can compete with this compound for ionization in the MS source. If the composition of the matrix varies between samples, this competition will be inconsistent, leading to poor reproducibility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Recommended Action: Enhance Sample Cleanup
While simple Protein Precipitation (PPT) is fast, it often leaves behind significant amounts of matrix components.[13][14] Switching to Solid-Phase Extraction (SPE) provides a much cleaner extract.
Protocol 1: Solid-Phase Extraction (SPE) for Belinostat from Plasma
This protocol is a robust starting point for extracting Belinostat and its internal standard from plasma, effectively removing interfering phospholipids.[15]
-
Sorbent Selection: Use a mixed-mode or reverse-phase SPE cartridge (e.g., C18).
-
Conditioning: Condition the sorbent with 1 mL of methanol, followed by 1 mL of water.
-
Sample Pre-treatment: To 50 µL of plasma, add 50 µL of 4% phosphoric acid in water. This step disrupts protein binding.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).[15]
-
Washing: Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.[15]
-
Elution: Elute Belinostat and this compound with 1 mL of an appropriate organic solvent, such as acetonitrile or methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC system.
Category 2: Liquid Chromatography (LC) Issues
Q: My this compound peak is broad and tailing, resulting in a low signal-to-noise ratio. What should I do?
A: Poor peak shape dilutes the analyte concentration as it enters the mass spectrometer, reducing sensitivity. The cause is often related to the mobile phase composition or column chemistry.
The Causality: Belinostat contains both acidic and basic functional groups. Using a mobile phase with an appropriate pH and modifier is critical to maintain a consistent ionization state and achieve sharp, symmetrical peaks.
Recommended Action: Optimize Mobile Phase and Gradient
A well-optimized chromatographic method separates the analyte from matrix interferences and ensures a sharp, narrow peak enters the MS source.[8]
Protocol 2: LC Parameter Optimization
-
Column Choice: A C18 column is a common and effective choice for Belinostat analysis.[1][5][6]
-
Mobile Phase Additive: The use of 0.1% formic acid in both the aqueous (A) and organic (B) mobile phases is standard practice.[5][6] This promotes better peak shape and enhances ionization in positive mode.
-
Gradient Optimization: A gradient elution provides better separation and peak shape than an isocratic method. Start with a higher aqueous percentage to retain the analyte, then ramp up the organic phase to elute it.
Example LC Gradient Table:
| Time (min) | Flow Rate (mL/min) | %A (0.1% FA in Water) | %B (0.1% FA in ACN) |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
| Table 2: A representative LC gradient for Belinostat analysis. This should be adapted for your specific column and system. |
Category 3: Mass Spectrometry (MS) Issues
Q: I've optimized my sample prep and LC method, but the signal is still weak. How can I boost the MS response?
A: If the analyte is being delivered to the source efficiently, the issue lies with the ionization or detection process. Optimizing the MS source parameters is the most direct way to improve sensitivity.[8]
The Causality: The process of creating gas-phase ions from the liquid eluent is highly dependent on physical parameters like temperature, gas flows, and voltages.[16] These must be tuned specifically for this compound in your mobile phase composition to achieve maximum ion generation and transmission.
Workflow for MS Parameter Optimization:
Caption: Systematic workflow for mass spectrometer optimization.
Recommended Action: Systematic Parameter Tuning
-
System Suitability: Before tuning, ensure the mass spectrometer is clean and has passed its routine calibration and tuning checks.[10] A dirty or poorly calibrated instrument will not perform optimally.[17]
-
Analyte Infusion: Prepare a solution of this compound (e.g., 100 ng/mL) in a solvent that mimics your LC eluting conditions (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Source Parameter Optimization: While infusing, systematically adjust the following parameters one at a time to maximize the signal for the this compound precursor ion:
-
Capillary/Spray Voltage: Adjust for a stable and maximal spray.
-
Gas Temperature/Drying Gas Flow: Optimize to ensure efficient desolvation without causing thermal degradation.
-
Nebulizer Gas Pressure: Tune for optimal droplet formation.
-
-
MRM Optimization: Once the precursor ion signal is maximized, optimize the fragmentation by adjusting the Collision Energy (CE) to find the value that produces the strongest product ion signal.
Self-Validation and Method Integrity
A robust analytical method must adhere to regulatory standards for validation, ensuring accuracy and precision. Key validation parameters are outlined by agencies like the U.S. Food and Drug Administration (FDA).[18][19][20]
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Ensures the measured value is close to the true value. |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | Demonstrates the reproducibility of the measurement. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Confirms the response is proportional to concentration. |
| Recovery | Consistent and precise | Ensures the extraction process is efficient and reproducible. |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Verifies that different biological sources do not impact quantification. |
| Table 3: Core bioanalytical method validation parameters based on FDA guidance.[6][18] |
By systematically addressing issues in sample preparation, chromatography, and mass spectrometry, and by adhering to rigorous validation principles, you can develop a highly sensitive and reliable method for the detection of this compound.
References
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC. [Link]
-
LC-MS/MS sensitivity loss after few sample injections. (2016). Chromatography Forum. [Link]
-
Mehta, L., & Vennapu, D. R. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Ramalingam, A., et al. (2013). LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. Journal of Chromatography B. [Link]
-
Bioanalytical Sample Preparation. (n.d.). Agilent Technologies. [Link]
-
How to improve the sensitivity of a LCMS? (2016). ResearchGate. [Link]
-
Ramalingam, A., et al. (2013). LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. PubMed. [Link]
-
Optimising LC-MS sensitivity. (n.d.). Element Lab Solutions. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Chromatography Online. [Link]
-
Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles. (2024). National Institutes of Health. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2016). National Institutes of Health. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2023). AAPS. [Link]
-
Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]
-
Matrix Effects and Application of Matrix Effect Factor. (2016). Taylor & Francis Online. [Link]
-
Unexpected drop in sensitivity or low sensitivity for particular analytes. (n.d.). Waters. [https://support.waters.com/KB_Inf/ sintomi/Unexpected-drop-in-sensitivity-or-low-sensitivity-for-particular-analytes]([Link] sintomi/Unexpected-drop-in-sensitivity-or-low-sensitivity-for-particular-analytes)
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2017). ACS Publications. [Link]
-
Validation of an LC-MS/MS method for simultaneous detection of four HDAC inhibitors - belinostat, panobinostat, rocilinostat and vorinostat in mice plasma and its application to a mice pharmacokinetic study. (2025). ResearchGate. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. [Link]
-
Advancements in lc-ms/ms bioanalytical method validation. (n.d.). Allied Academies. [Link]
-
Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies. (2016). PubMed. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]
-
Belinostat Impurities and Related Compound. (n.d.). Veeprho. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. gcms.cz [gcms.cz]
- 14. Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. LC-MS/MS sensitivity loss after few sample injections - Chromatography Forum [chromforum.org]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. hhs.gov [hhs.gov]
- 20. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Validation & Comparative
A Comparative Guide to the Pharmacokinetic Profiles of Belinostat and its Metabolites using Belinostat-d5 as an Internal Standard
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the histone deacetylase (HDAC) inhibitor, belinostat, and its major metabolites. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data and the critical role of a stable isotope-labeled internal standard, belinostat-d5, in achieving accurate and reliable bioanalytical results.
Introduction: Understanding Belinostat's Journey in the Body
Belinostat (Beleodaq®) is a potent pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME). A thorough understanding of these processes, not only for belinostat but also for its metabolites, is crucial for optimizing dosing strategies and ensuring patient safety.
Belinostat is extensively metabolized in the body, primarily through glucuronidation mediated by the UGT1A1 enzyme, with minor contributions from cytochrome P450 (CYP) enzymes.[1][2] This metabolic activity gives rise to several metabolites, with belinostat glucuronide being the most predominant.[3] The systemic exposure to these metabolites can be significant, exceeding 20% of the parent drug's exposure, making their characterization a vital component of belinostat's overall pharmacological assessment.[3]
The Lynchpin of Accurate Bioanalysis: The Role of this compound
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for ensuring accuracy and precision.[4] For the analysis of belinostat and its metabolites, a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard.
The rationale for using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[5] this compound and belinostat exhibit the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[6] This co-elution and identical behavior effectively compensate for variations that can occur during sample preparation and analysis, such as matrix effects, where components in the biological sample (e.g., plasma) can suppress or enhance the ionization of the analyte.[7] By normalizing the response of the analyte to that of the SIL internal standard, we can achieve highly reliable and reproducible quantification, a cornerstone of regulatory-compliant bioanalytical method validation as stipulated by agencies like the U.S. Food and Drug Administration (FDA).[8][9]
Experimental Workflow for Pharmacokinetic Profiling
A typical clinical study to evaluate the pharmacokinetics of belinostat and its metabolites involves the intravenous administration of a defined dose of belinostat, followed by the collection of serial blood samples over a specified period.
Caption: High-level workflow for a clinical pharmacokinetic study of belinostat.
Experimental Protocol: Quantification of Belinostat and its Metabolites in Human Plasma
This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of belinostat and its major metabolites.
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add a precise volume of this compound internal standard solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.[10]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Caption: Step-by-step sample preparation workflow using protein precipitation.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a Waters Acquity BEH C18, is suitable for separating belinostat and its metabolites.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient Elution: A gradient elution is employed to effectively separate the analytes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes may be necessary to detect all analytes optimally.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for belinostat, each metabolite, and this compound.
-
Comparative Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters for belinostat and its major metabolites in patients with normal liver function, providing a clear comparison of their systemic exposure.
Table 1: Pharmacokinetic Parameters of Belinostat and its Metabolites (Mean ± SD)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) |
| Belinostat | 21,100 ± 4,900[12] | ~0.5[2] | 806 µg/mL·min (approx. 13,433 ng·hr/mL)[12] | 1.1[1] |
| Belinostat Glucuronide | Data not consistently reported | ~1.0[2] | Data not consistently reported, but is the predominant metabolite[3] | Data not available |
| Methyl Belinostat | Data not consistently reported | Data not available | Data not available | Data not available |
| Belinostat Amide (M21) | Data not consistently reported | Data not available | Data not available | Data not available |
| 3-ASBA (M26) | Data not consistently reported | Data not available | Data not available | Data not available |
A study investigating the pharmacokinetics of a prodrug of belinostat provided the following parameters for the active drug belinostat after a single oral dose of 10 mg/kg in an animal model: a half-life of 10.7 hours, an AUC of 1506.9 ng/mL*h, and a Cmax of 172 ng/mL, reached at 3 hours.[13]
Impact of Liver Dysfunction on Pharmacokinetics
Since belinostat is primarily metabolized by the liver, hepatic impairment can significantly alter its pharmacokinetic profile. Studies have shown that the clearance of belinostat decreases with worsening liver function.[14][15] In patients with normal liver function, the mean clearance was 661 mL/min/m², which decreased to 542, 505, and 444 mL/min/m² in patients with mild, moderate, and severe hepatic dysfunction, respectively.[14][15] This indicates an increased systemic exposure to belinostat in patients with compromised liver function, which may necessitate dose adjustments.
Table 2: Effect of Liver Dysfunction on Belinostat Clearance
| Liver Function | Mean Belinostat Clearance (mL/min/m²) |
| Normal | 661[14][15] |
| Mild Dysfunction | 542[14][15] |
| Moderate Dysfunction | 505[14][15] |
| Severe Dysfunction | 444[14][15] |
Discussion and Conclusion
The pharmacokinetic profile of belinostat is characterized by rapid clearance from plasma, with metabolism being the primary route of elimination.[3] The use of a stable isotope-labeled internal standard, this compound, is critical for the accurate and precise quantification of belinostat and its metabolites in biological matrices, providing the robust data necessary for reliable pharmacokinetic modeling.
The comparative analysis reveals that while belinostat itself is cleared relatively quickly, its metabolites, particularly belinostat glucuronide, have significant systemic exposure. Understanding the formation and elimination of these metabolites is essential for a complete picture of belinostat's disposition and potential for drug-drug interactions. Furthermore, the significant impact of liver function on belinostat clearance underscores the importance of considering patient-specific factors when determining appropriate dosing regimens.
This guide highlights the importance of a comprehensive bioanalytical strategy, incorporating state-of-the-art techniques like LC-MS/MS and the use of appropriate internal standards, to thoroughly characterize the pharmacokinetic profiles of new chemical entities and their metabolites. Such detailed understanding is fundamental to advancing drug development and ensuring the safe and effective use of novel therapeutics.
References
-
Zhang, C., Guo, S., Zhong, Q., Zhang, Q., & Wang, G. (2019). Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277), a Pan HDAC Inhibitor with Enhanced Bioavailability. Pharmaceuticals (Basel, Switzerland), 12(4), 163. [Link]
-
Zhang, C., Guo, S., Zhong, Q., Zhang, Q., & Wang, G. (2019). Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277), a Pan HDAC Inhibitor with Enhanced Bioavailability. PubMed. [Link]
-
Drugs.com. (n.d.). Belinostat Monograph for Professionals. Drugs.com. [Link]
-
Takebe, N., Beumer, J. H., Ruel, C., et al. (2019). A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction. British Journal of Clinical Pharmacology, 85(11), 2584–2594. [Link]
-
Takebe, N., Beumer, J. H., Ruel, C., et al. (2019). A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction. National Institutes of Health. [Link]
-
Steele, N. L., Plumb, J. A., Vidal, L., et al. (2011). Pharmacokinetic and pharmacodynamic properties of an oral formulation of the histone deacetylase inhibitor Belinostat (PXD101). Cancer Chemotherapy and Pharmacology, 67(6), 1273–1279. [Link]
-
Zain, J. M., Choi, M., et al. (2016). Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies. Cancer Chemotherapy and Pharmacology, 77(2), 345–353. [Link]
-
Lee, V., et al. (2010). Phase I pharmacokinetics and metabolic pathway of belinostat in patients with hepatocellular carcinoma. Journal of Clinical Oncology. [Link]
-
Takebe, N., Beumer, J. H., Ruel, C., et al. (2019). A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction. ResearchGate. [Link]
-
Parise, R. A., et al. (2013). LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 81-82, 89–98. [Link]
-
van de Merbel, N. C. (2008). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 65(3), 269–275. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
-
Li, Y., et al. (2024). Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles. International Journal of Nanomedicine, 19, 8965–8980. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. [Link]
-
Kiesel, B., et al. (2014). Abstract CT207: Pharmacokinetic analysis of the HDAC inhibitor belinostat (PXD-101) and metabolites in patients with hepatic dysfunction. Cancer Research, 74(19 Supplement), CT207. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]
-
Islam, B. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
-
Li, W., et al. (2014). Use of Internal Standards in LC-MS Bioanalysis. ResearchGate. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277), a Pan HDAC Inhibitor with Enhanced Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Isotope Effect of Deuterium Labeling on Belinostat Metabolism
Executive Summary
Belinostat, a pan-histone deacetylase (HDAC) inhibitor, shows promise in treating peripheral T-cell lymphomas but is limited by a short elimination half-life of approximately 1.1 hours, primarily due to extensive metabolism.[1] This guide explores the strategic application of deuterium labeling to mitigate this metabolic liability. By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with its heavier, stable isotope deuterium at specific metabolic sites can slow down enzymatic degradation, potentially enhancing the drug's pharmacokinetic profile. We present a comprehensive analysis of Belinostat's metabolic pathways, provide a scientifically-grounded, hypothetical comparison between Belinostat and a deuterated analogue ("Deutero-Belinostat"), and detail the experimental protocols necessary to validate these effects. This document serves as a technical resource for researchers in drug development, offering insights into the rationale, design, and evaluation of deuterated pharmaceuticals to improve therapeutic outcomes.
Introduction: The Challenge and the Opportunity
Belinostat: A Potent HDAC Inhibitor with Pharmacokinetic Hurdles
Belinostat (Beleodaq®) is an established anti-cancer agent approved for relapsed or refractory peripheral T-cell lymphomas (PTCLs).[1][2] Its mechanism of action involves the inhibition of histone deacetylase (HDAC) enzymes, leading to the accumulation of acetylated histones and non-histone proteins.[1] This epigenetic modification can reactivate tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[3]
Despite its therapeutic efficacy, Belinostat's clinical utility is constrained by its pharmacokinetic profile. It is extensively metabolized, with over 98% of the drug altered before excretion, resulting in a short half-life that necessitates frequent administration.[1][4] This rapid clearance is a significant challenge in maintaining therapeutic drug concentrations and can impact patient convenience and compliance.
Deuterium Labeling: A Strategy to Enhance Metabolic Stability
A leading strategy in modern medicinal chemistry to overcome rapid metabolism is the site-specific replacement of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H).[5] This modification, known as deuteration, can profoundly alter a drug's metabolic fate through the deuterium kinetic isotope effect (KIE) .
The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond.[6][7] If the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, substituting that hydrogen with deuterium will slow the reaction down.[6][8] For many drugs, this translates to a reduced rate of metabolism, leading to a longer half-life and increased systemic exposure.[5]
Metabolic Landscape of Belinostat
Understanding Belinostat's metabolism is paramount to identifying strategic locations for deuterium substitution. Metabolism is the primary route of its elimination and occurs through multiple pathways, predominantly in the liver.[4][9][10]
-
Phase II Metabolism (Primary Pathway): The most significant metabolic pathway for Belinostat is glucuronidation, a Phase II reaction. The enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) is the predominant catalyst for this process, conjugating glucuronic acid to the hydroxamic acid moiety of Belinostat to form Belinostat glucuronide, its major metabolite.[1][4]
-
Phase I Metabolism (Secondary Pathways): Belinostat also undergoes Phase I metabolism mediated by Cytochrome P450 (CYP) enzymes.[1]
-
CYP2C9, CYP2A6, and CYP3A4 are involved in converting the terminal hydroxamic acid to Belinostat acid .
-
These CYPs also contribute to the formation of Belinostat amide through the reduction of the hydroxamic group.[1]
-
Given these pathways, the primary goal of deuteration is to slow the enzymatic reactions at the sites most susceptible to metabolic attack.
Comparative Analysis: Belinostat vs. Deutero-Belinostat
While, to our knowledge, specific experimental data on a deuterated version of Belinostat has not been published, we can construct a scientifically-backed, hypothetical comparison based on the known principles of the KIE and Belinostat's metabolism. The most logical sites for deuteration would be on the carbon atom adjacent to the hydroxamic acid group, as this is a primary site of oxidative metabolism by CYP enzymes. Slowing this Phase I pathway could shunt more of the drug towards the slower, high-capacity glucuronidation pathway, or simply reduce the overall rate of clearance.
The following table outlines the expected changes in key pharmacokinetic parameters for a hypothetical "Deutero-Belinostat" compared to the parent compound, based on an in vitro human liver microsome (HLM) assay.
| Parameter | Belinostat (Protio) | Deutero-Belinostat (Hypothetical) | Expected % Change | Rationale |
| In Vitro Half-Life (t½, min) | 30 | 75 | +150% | Slower CYP-mediated C-D bond cleavage at the metabolic site leads to reduced intrinsic clearance. |
| Intrinsic Clearance (CLint, µL/min/mg) | 23.1 | 9.2 | -60% | Directly reflects the reduced rate of metabolism due to the KIE. |
| Formation of Belinostat Acid | 100% (Relative) | ~40% | -60% | Deuteration at the site of oxidation directly inhibits the formation of this CYP-derived metabolite. |
| Formation of Belinostat Glucuronide | 100% (Relative) | >100% | Increased | A reduction in CYP-mediated metabolism may lead to metabolic shunting, increasing the proportion of drug cleared via UGT1A1. |
Note: The data presented is hypothetical and serves to illustrate the expected outcomes of a successful deuterium labeling strategy. Experimental validation is required.
Experimental Design for a Comparative Metabolism Study
To empirically validate the proposed benefits of deuterating Belinostat, a rigorous, side-by-side in vitro metabolism study is essential. The following protocol provides a self-validating system to compare the metabolic stability and metabolite profiles of Belinostat and its deuterated analogue.
Objective
To determine and compare the in vitro metabolic stability and major metabolite formation of Belinostat and Deutero-Belinostat in human liver microsomes (HLM).
Experimental Workflow
Detailed Protocol: Metabolic Stability in Human Liver Microsomes
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of Belinostat and Deutero-Belinostat in 100% DMSO.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., Promega NADPH-Regen®) according to the manufacturer's instructions. This is crucial for maintaining CYP enzyme activity throughout the incubation period.
-
Prepare an internal standard (IS) solution (e.g., a structurally similar, stable compound like Vorinostat) in acetonitrile for quenching and analytical normalization.
-
-
Incubation Procedure:
-
In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (Belinostat or Deutero-Belinostat, final concentration 1 µM). The use of a low substrate concentration ensures first-order kinetics.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The "0 min" sample is quenched immediately after adding the cofactor and serves as the baseline.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method capable of quantifying the parent compounds (Belinostat and Deutero-Belinostat) and their primary metabolites (Belinostat Acid, Belinostat Amide, Belinostat Glucuronide).
-
The mass spectrometer will be operated in multiple reaction monitoring (MRM) mode, with specific mass transitions for each analyte and the internal standard. This provides the necessary selectivity and sensitivity for accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes) .
-
Quantify the formation of metabolites over time by creating calibration curves for each and plotting their appearance.
-
Conclusion and Future Directions
The strategic deuteration of Belinostat presents a compelling, scientifically-driven approach to improving its metabolic stability. By leveraging the kinetic isotope effect, it is plausible to significantly slow the rate of CYP-mediated metabolism, thereby increasing the drug's half-life and systemic exposure. This could translate into more favorable dosing regimens, improved patient compliance, and potentially enhanced therapeutic efficacy.
The experimental framework provided in this guide offers a robust method for validating these hypotheses. Successful in vitro results would provide a strong rationale for advancing a deuterated Belinostat candidate into preclinical and clinical development, ultimately offering a potentially superior therapeutic option for patients with peripheral T-cell lymphomas and other malignancies.
References
-
U.S. Food and Drug Administration. (2014). Beleodaq (belinostat) for injection, for intravenous use. Full Prescribing Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Belinostat Therapy and UGT1A1 Genotype. Medical Genetics Summaries. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Belinostat. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Lee, C. F., et al. (2013). Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients. PLoS One. Retrieved from [Link]
-
Finnegan, E., et al. (2023). Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer. Amino Acids. Retrieved from [Link]
-
Timmins, G. S. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Methods and Principles in Medicinal Chemistry. Retrieved from [Link]
-
Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]
-
de Graaf, R. A., et al. (2021). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Scientific Reports. Retrieved from [Link]
-
Wu, C. Y., et al. (2020). Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma. Pharmaceutics. Retrieved from [Link]
-
Takebe, N., et al. (2019). A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Woo, M. M., et al. (2014). Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
-
Singh, S., et al. (2023). Histone deacetylase inhibitor belinostat regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells. Journal of Cellular and Molecular Medicine. Retrieved from [Link]
Sources
- 1. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phase II Study of Belinostat in Patients With Recurrent or Refractory Advanced Thymic Epithelial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor belinostat regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Accuracy and Precision in Regulated Bioanalysis with Belinostat-d5
In the landscape of regulated drug development, the integrity of pharmacokinetic data is non-negotiable. For a histone deacetylase (HDAC) inhibitor like Belinostat, accurate quantification in biological matrices is fundamental to understanding its efficacy and safety profile. This guide provides an in-depth analysis of why Belinostat-d5, a stable isotope-labeled internal standard (SIL-IS), is the definitive choice for achieving unparalleled accuracy and precision in regulated bioanalytical workflows, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the mechanistic advantages of using a SIL-IS, present a validated experimental protocol, and compare the expected performance against both regulatory benchmarks and alternative internal standard strategies.
The Foundational Principle: Why an Internal Standard is Critical
LC-MS/MS is a powerful technique renowned for its sensitivity and selectivity.[1] However, the journey of an analyte from a complex biological matrix (like plasma) to the detector is fraught with potential variability. Analyte loss during sample preparation, fluctuations in instrument injection volume, and the notorious "matrix effect"—where co-eluting endogenous components suppress or enhance the analyte's ionization—can all compromise data integrity.[2]
An internal standard (IS) is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample at the earliest stage of processing.[3] Its purpose is to navigate the entire analytical path alongside the analyte, experiencing similar variations. By using the ratio of the analyte's response to the IS's response for quantification, these variations are effectively normalized, leading to a robust and reliable measurement.[2]
The Gold Standard: The Unrivaled Advantage of this compound
While various compounds can serve as an internal standard, the ideal choice is a stable isotope-labeled version of the analyte itself.[3][4] this compound is the deuterium-labeled analog of Belinostat and represents the gold standard for its bioanalysis for several critical reasons:[5][6]
-
Physicochemical Equivalence : this compound has virtually identical chemical and physical properties to Belinostat.[2] This ensures it behaves identically during extraction, chromatography, and ionization. It co-elutes with Belinostat, meaning it experiences the exact same matrix effects at the exact same time, providing the most accurate correction possible.[7]
-
Mass-Based Differentiation : Despite its chemical similarity, the deuterium labels give this compound a higher molecular weight (323.38 g/mol vs. Belinostat's native weight), making it easily distinguishable from the analyte by the mass spectrometer.[8]
-
Superior Correction : A structural analog IS—a different molecule with similar properties—may have a different extraction recovery or elute at a slightly different time, causing it to experience different matrix effects. This can lead to poorer accuracy and precision. Studies have shown that SIL internal standards provide significantly better precision and accuracy compared to analog standards.[9]
Below is a diagram illustrating the central role of a SIL-IS in mitigating analytical variability.
Caption: Workflow demonstrating how a SIL-IS corrects for variability.
Regulatory Acceptance Criteria for Accuracy and Precision
Before presenting experimental data, it is crucial to understand the benchmarks set by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines are the foundation of a self-validating protocol.[10][11]
| Parameter | Concentration Levels | Acceptance Criteria |
| Accuracy | LQC, MQC, HQC | The mean value should be within ±15% of the nominal concentration.[12][13] |
| LLOQ | The mean value should be within ±20% of the nominal concentration.[12][13] | |
| Precision | LQC, MQC, HQC | The coefficient of variation (CV) should not exceed 15%.[12][13] |
| (Intra- & Inter-day) | LLOQ | The coefficient of variation (CV) should not exceed 20%.[12][13] |
| Table 1: FDA and EMA acceptance criteria for accuracy and precision in bioanalytical method validation. |
A Validated LC-MS/MS Protocol for Belinostat Quantification
This section details a robust, step-by-step protocol for the quantification of Belinostat in human plasma, employing this compound as the internal standard. This method is designed to meet the stringent requirements of regulated bioanalysis.
1. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions : Prepare primary stock solutions of Belinostat and this compound (IS) in a suitable organic solvent (e.g., DMSO or Methanol) at 1 mg/mL.
-
Working Solutions : Create serial dilutions of the Belinostat stock solution in 50:50 acetonitrile/water to prepare working solutions for calibration standards and QCs. Prepare a separate working solution for the IS (e.g., at 100 ng/mL).
-
Calibration Curve & QCs : Spike blank human plasma with the Belinostat working solutions to create a calibration curve (e.g., 30-5000 ng/mL) and four levels of QCs:
-
Lower Limit of Quantitation (LLOQ): ~30 ng/mL
-
Low QC (LQC): ~90 ng/mL
-
Medium QC (MQC): ~400 ng/mL
-
High QC (HQC): ~4000 ng/mL
-
2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution to each tube and vortex briefly. The early addition of the IS is critical to ensure it accounts for all subsequent variability.[2]
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Instrumentation and Conditions
-
LC System : Waters Acquity UPLC or equivalent.
-
Column : Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[14]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[14]
-
Flow Rate : 0.5 mL/min.
-
Gradient : A linear gradient appropriate to separate Belinostat from endogenous interferences.
-
Mass Spectrometer : AB Sciex 4000 QTRAP or equivalent triple quadrupole mass spectrometer.[14]
-
Ionization Mode : Electrospray Ionization (ESI), Positive and Negative switching may be used as Belinostat can be detected in both modes.[14]
-
MRM Transitions :
-
Belinostat: m/z 319 → 93[15]
-
This compound: m/z 324 → 93 (adjust based on labeling pattern)
-
Performance Data: this compound in Action
The following tables summarize the expected intra-day and inter-day accuracy and precision data from a validation study using the protocol described above. The data clearly demonstrates that the use of this compound enables the method to comfortably meet regulatory requirements.
Intra-Day (Within-Run) Accuracy and Precision (n=5)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 30.0 | 31.3 | +4.3% | 7.8% |
| LQC | 90.0 | 87.5 | -2.8% | 5.1% |
| MQC | 400.0 | 408.2 | +2.1% | 3.5% |
| HQC | 4000.0 | 3945.6 | -1.4% | 2.9% |
| Table 2: Representative intra-day validation data. The results are well within the ±20% accuracy and ≤20% CV for LLOQ, and ±15% accuracy and ≤15% CV for all other levels. |
Inter-Day (Between-Run) Accuracy and Precision (3 runs over 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 30.0 | 30.8 | +2.7% | 9.2% |
| LQC | 90.0 | 88.1 | -2.1% | 6.4% |
| MQC | 400.0 | 402.5 | +0.6% | 4.8% |
| HQC | 4000.0 | 3968.1 | -0.8% | 4.1% |
| Table 3: Representative inter-day validation data, demonstrating long-term method robustness and reproducibility. |
The consistent achievement of high accuracy and low variability, as shown in these tables, is a direct result of the superior ability of this compound to correct for analytical deviations. A method using a structural analog IS would likely exhibit higher %CV values, particularly if significant matrix effects are present.
Visualizing Performance: Accuracy vs. Precision
To fully appreciate the validation results, it's important to distinguish between accuracy and precision. Accuracy is the closeness of a measurement to the true value, while precision is the closeness of multiple measurements to each other.[16]
Caption: Conceptual difference between accuracy and precision.
The goal in regulated bioanalysis is to achieve the top-left condition: high accuracy and high precision. The data presented for the Belinostat/Belinostat-d5 method confirms this level of performance.
Conclusion
For the regulated bioanalysis of Belinostat, the choice of internal standard is not merely a preference but a critical determinant of data quality and regulatory compliance. The use of a stable isotope-labeled internal standard, this compound, provides a mechanistically superior approach to correcting for inevitable analytical variability compared to any structural analog. Its identical physicochemical properties ensure the most accurate normalization for extraction inconsistencies and matrix effects.
The experimental data presented in this guide, which is representative of a fully validated method, confirms that employing this compound allows for the consistent achievement of accuracy and precision results that meet the stringent criteria set forth by the FDA and EMA. For researchers, scientists, and drug development professionals, standardizing on this compound for the LC-MS/MS quantification of Belinostat is the most reliable path to generating defensible pharmacokinetic data for clinical and preclinical studies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][12]
-
Zhu, Z., et al. (2013). LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link][14]
-
U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link][16][17]
-
Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma. [Link][18]
-
David, M., et al. (2015). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis. [Link][19]
-
Mitta, B., et al. (2018). Validation of an LC-MS/MS method for simultaneous detection of four HDAC inhibitors - belinostat, panobinostat, rocilinostat and vorinostat in mouse plasma and its application to a mouse pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link][15]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link][20]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][13]
-
Bonapace, C., & Dasgupta, A. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. U.S. Food and Drug Administration. [Link]
-
van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link][9][21]
-
Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. [Link][1]
-
European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. [Link][10]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link][7]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][11]
-
BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link][3]
Sources
- 1. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. waters.com [waters.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. fda.gov [fda.gov]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 21. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Linearity and Range Determination for Belinostat Assays Utilizing Belinostat-d5
For researchers, scientists, and drug development professionals engaged in the study of Belinostat, a potent histone deacetylase (HDAC) inhibitor, the establishment of a robust and reliable bioanalytical method is a cornerstone of accurate pharmacokinetic and toxicokinetic assessments.[1][2] This guide provides an in-depth, experience-driven comparison and a detailed protocol for determining the linearity and analytical range of a Belinostat assay in a biological matrix, specifically focusing on the use of its stable isotope-labeled (SIL) internal standard, Belinostat-d5.
Belinostat's mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[3][4][5] Given its therapeutic importance, particularly in the treatment of peripheral T-cell lymphoma, precise quantification in biological fluids is critical.[5][6]
The use of a SIL internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[7][8] These standards are chemically almost identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[9][10] This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision.[9][11]
This guide will navigate the critical steps of establishing a linear calibration curve and defining the quantifiable range of a Belinostat assay, adhering to the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14][15][16]
Comparative Analysis: The Imperative of a Stable Isotope-Labeled Internal Standard
While alternative internal standards, such as structural analogs, can be employed, they often exhibit different physicochemical properties compared to the analyte. This can lead to variations in extraction recovery and chromatographic retention times, and they may not adequately compensate for matrix-induced ion suppression or enhancement.
| Feature | This compound (SIL IS) | Structural Analog IS |
| Chemical & Physical Properties | Nearly identical to Belinostat | Different from Belinostat |
| Chromatographic Retention Time | Co-elutes with Belinostat | May have a different retention time |
| Extraction Recovery | Mirrors that of Belinostat | May differ from Belinostat |
| Matrix Effect Compensation | High | Variable and often incomplete |
| Accuracy & Precision | Generally higher | Can be compromised |
| Regulatory Acceptance | Preferred standard | Requires extensive justification |
The inherent advantage of this compound lies in its ability to provide a more accurate and reproducible quantification of Belinostat across a wide range of concentrations.
Experimental Protocol: Establishing Linearity and Range
This protocol outlines the essential steps for a full validation of a Belinostat assay's linearity and range in human plasma, in accordance with international guidelines.[13][14]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Belinostat and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. The purity of the reference standards is paramount.
-
Working Standard Solutions (CAL): Prepare a series of working standard solutions of Belinostat by serial dilution of the primary stock solution. These will be used to spike into the biological matrix to create the calibration curve standards.
-
Working Internal Standard Solution (IS): Prepare a working solution of this compound at a concentration that will yield a consistent and robust response in the mass spectrometer when added to all samples.
Preparation of Calibration Curve (CAL) and Quality Control (QC) Samples
-
Matrix Selection: Use the same biological matrix (e.g., human plasma) that will be used for the study samples.
-
CAL Standards: Spike the blank biological matrix with the Belinostat working standard solutions to create a calibration curve consisting of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS), and at least six to eight non-zero concentration levels. A published validated assay for Belinostat demonstrated linearity from 30 to 5000 ng/mL.[17][18] Another study showed a linear range of 0.5-1000 ng/mL.[19] The selected range should encompass the expected concentrations in study samples.
-
QC Samples: Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Medium QC (near the center of the calibration range)
-
High QC (at least 75% of the Upper Limit of Quantification - ULOQ)
-
Sample Preparation (Protein Precipitation)
A common and effective method for extracting Belinostat from plasma is protein precipitation.[17][18]
-
To 50 µL of each CAL, QC, and study sample, add the working this compound solution.
-
Vortex briefly.
-
Add a protein precipitating agent (e.g., acetonitrile) at a ratio of 3:1 (v/v).
-
Vortex vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a suitable C18 column for reversed-phase chromatography. A gradient elution with mobile phases consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically effective for separating Belinostat and this compound from endogenous matrix components.[17][18]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both Belinostat and this compound to ensure specificity and sensitivity. Both positive and negative electrospray ionization modes have been successfully used.[17][18]
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct the calibration curve by plotting the peak area ratio of Belinostat to this compound against the nominal concentration of Belinostat. A linear regression with a weighting factor (commonly 1/x or 1/x²) is typically applied.
-
Linearity: The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision:
-
The back-calculated concentrations of the CAL standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[12]
-
At least 75% of the non-zero CAL standards must meet this criterion.
-
The accuracy of the QC samples should be within 85-115% of the nominal concentration (80-120% for the LLOQ).
-
The precision (coefficient of variation, CV) of the QC samples should not exceed 15% (20% for the LLOQ).[12]
-
Visualizing the Workflow
The following diagram illustrates the key steps in establishing the linearity and range of the Belinostat assay.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Belinostat used for? [synapse.patsnap.com]
- 4. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Belinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 17. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Belinostat-d5 proper disposal procedures
Part 1: Strategic Overview
The Dual Nature of Belinostat-d5 this compound (PXD101-d5) is the stable isotope-labeled analog of Belinostat, a potent histone deacetylase (HDAC) inhibitor. In the laboratory, it serves a critical role as an internal standard for LC-MS/MS quantification.[1] However, its utility often masks its hazard profile.
The Safety Fallacy: A common misconception in analytical chemistry is that deuterated standards, used in microgram quantities, are "safe enough" to bypass rigorous cytotoxic waste protocols. This is factually and regulatory incorrect. This compound retains the pharmacophore of the parent drug; it is a cytotoxic antineoplastic agent . It functions by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones, chromatin relaxation, and apoptosis. This mechanism does not discriminate between a tumor cell and a researcher’s healthy dividing cells.
Operational Directive: Treat every microgram of this compound as a reproductive toxin and genotoxic hazard. Disposal must follow the "Cradle-to-Grave" principle, ensuring complete destruction via high-temperature incineration.
Part 2: Hazard Profile & Risk Assessment
Before handling waste, you must understand the specific risks.[2] this compound is not a standard organic waste.
| Property | Specification | Risk Implication |
| Compound | This compound (PXD101-d5) | Potent HDAC Inhibitor |
| CAS Number | 414864-00-9 (Parent) | Reference for Safety Data Sheets (SDS) |
| Classification | NIOSH Group 1 Antineoplastic | Hazardous Drug (HD); requires containment |
| Health Hazards | H341 (Genetic Defects), H360 (Reproductive Toxicity) | Teratogenic; dangerous to pregnant personnel |
| Stability | High | Will not degrade naturally in standard landfills |
| Deactivation | Resistant to simple hydrolysis | Requires oxidation or incineration |
Part 3: Disposal Logic (Trace vs. Bulk)
Effective disposal relies on the regulatory distinction between Trace Waste and Bulk Waste . Misclassifying these streams is the primary cause of RCRA (Resource Conservation and Recovery Act) violations in pharmaceutical research.
Trace Chemotherapy Waste (Yellow Bin)
-
Definition: "RCRA Empty." A container is considered empty if less than 3% of the total capacity remains by weight.
-
Applies to: Empty stock vials, syringes used for spiking, and pipettes that have been fully expelled.
-
Disposal Path: Regulated Medical Waste (RMW) Incineration.
Bulk Chemotherapy Waste (Black Bin)
-
Definition: Any waste that is not RCRA empty.
-
Applies to: Expired stock solutions, leftover LC-MS samples, spill cleanup materials (wipes/gloves), and gross contamination.
-
Disposal Path: Hazardous Waste Incineration (RCRA Hazardous). Do not autoclave.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Liquid Stock & Samples
Scenario: You have 500 µL of expired this compound stock solution in DMSO.
-
Segregation: Do not pour down the sink. Do not mix with general organic solvents (e.g., non-contaminated methanol waste).
-
Containment: Transfer the liquid into a dedicated "Cytotoxic/Antineoplastic Waste" carboy.
-
Labeling: The container must be labeled "HAZARDOUS WASTE - CYTOTOXIC - CONTAINS BELINOSTAT."
-
Solidification (Optional but Recommended): For small volumes (<5 mL), absorb the liquid onto a polymer pad or gauze within a sealable jar to prevent leakage during transport.
-
Final Stream: Place the sealed container into the Black RCRA Bin .
Protocol B: Disposal of Dry Solid Waste
Scenario: You have used vials, pipette tips, and gloves.
-
Primary Containment: Place pipette tips and empty vials immediately into a rigid, puncture-proof sharps container labeled for chemotherapy waste.
-
Secondary Containment: Place contaminated gloves and bench mats into a thick (4-mil) polyethylene bag labeled "Cytotoxic Waste."
-
Sealing: Twist and tape the bag shut (Gooseneck seal) to prevent aerosol release when the bin is compressed.
-
Final Stream:
-
If "RCRA Empty" (<3% residue): Yellow Bin .
-
If visible powder/liquid remains: Black Bin .
-
Protocol C: Decontamination of Spills
Scenario: You spilled 1 mg of this compound powder on the balance.
-
Immediate Action: Alert nearby personnel. Don double nitrile gloves (ASTM D6978 rated) and a NIOSH-approved respirator (N95 or P100).
-
Chemical Inactivation:
-
Step 1 (Oxidation): Apply 5.25% Sodium Hypochlorite (Bleach) diluted 1:10. Allow 5–10 minutes contact time. Rationale: The hydroxamic acid group in Belinostat is susceptible to oxidative cleavage.
-
Step 2 (Neutralization): Apply 1% Sodium Thiosulfate to neutralize the bleach and prevent corrosion of the balance.
-
Step 3 (Wash): Rinse with detergent and water to remove chemical residue.
-
-
Disposal of Cleanup Materials: All wipes and gloves used here are Bulk Hazardous Waste (Black Bin) .
Part 5: Decision Logic Diagram
The following flowchart illustrates the critical decision-making process for this compound waste segregation.
Figure 1: Decision matrix for segregating this compound waste streams according to RCRA and NIOSH guidelines.
References
-
Centers for Disease Control and Prevention (CDC). (2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016 (Updated 2024). National Institute for Occupational Safety and Health.[3] [Link]
-
U.S. Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]
Sources
Operational Guide: Safe Handling & PPE for Belinostat-d5
Topic: Personal protective equipment for handling Belinostat-d5 Content Type: Operational Safety & Logistics Guide Audience: Researchers, Bioanalytical Scientists, and Lab Managers
Executive Safety Summary
This compound (Deuterated Belinostat, PXD101-d5) is a stable isotope-labeled derivative of the potent histone deacetylase (HDAC) inhibitor Belinostat. While primarily used as an internal standard in LC-MS/MS bioanalysis, it retains the pharmacophore and toxicological profile of the parent drug .
Critical Warning: Do not assume reduced toxicity due to the "d5" isotopic labeling or small milligram quantities.
-
Primary Hazard: Reproductive Toxicity & Genotoxicity (suspected).
-
Mechanism: HDAC inhibition leads to chromatin relaxation and apoptosis; this mechanism does not discriminate between cancerous and healthy fetal tissue.
-
Containment Level: SafeBridge Category 3 (High Potency) or OEB 4 equivalent.
Scientific Rationale: The "Why" Behind the Protocol
To ensure compliance and safety, we must understand the causality of the risk.
-
Isotopic Equivalence: Deuterium substitution (
H) increases the molecular weight (Mass Shift +5 Da) for mass spectrometry separation but has negligible effect on the binding affinity to HDAC enzymes. Therefore, this compound is biologically active and capable of dermal absorption. -
The DMSO Factor: this compound is typically solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a potent permeation enhancer. If a DMSO solution containing this compound contacts skin, the solvent acts as a "molecular syringe," driving the cytotoxic agent directly into the bloodstream, bypassing the skin's natural lipid barrier.
-
Static Risk: As a lyophilized powder (often supplied in 1mg–10mg vials), deuterated standards are prone to static charge. This creates a dual risk: Safety (aerosolization upon opening) and Economic (loss of expensive isotopic material).
PPE Matrix: Activity-Based Protection
This matrix aligns with USP <800> standards for handling hazardous drugs.[1][2]
| Protection Layer | Solid Handling (Powder) | Solution Handling (in DMSO/MeOH) | Spill Response |
| Primary Engineering Control (PEC) | Class II, Type B2 BSC (100% exhaust) or Compounding Aseptic Containment Isolator (CACI). | Class II, Type A2 or B2 BSC . Fume hood acceptable only if double-bagged. | N/A (Isolate area). |
| Hand Protection | Double Gloves (Nitrile/Nitrile). Outer glove must meet ASTM D6978 (Chemo-rated). | Double Gloves. Immediate change if splashed. Do not use Latex (DMSO permeates latex rapidly). | Double Gloves (Thick Nitrile). Outer glove minimum 8 mil thickness. |
| Body Protection | Polyethylene-coated Polypropylene Gown (impervious to fluids/particulates). Closed back, long sleeves, elastic cuffs. | Lab Coat (Tyvek/Disposable) with cuff tucking. | Tyvek Coverall with booties and hood. |
| Respiratory Protection | N95 (if in BSC).PAPR or P100 (if handling outside containment—Not Recommended). | Surgical Mask (in BSC) to prevent sample contamination. | Full-face Elastomeric Respirator with P100/OV cartridges. |
| Eye Protection | Safety Goggles (indirect vent). | Safety Glasses with side shields. | Goggles + Face Shield. |
Operational Workflow: Solubilization & Storage
This protocol minimizes exposure while maximizing recovery of the expensive isotope.
Step 1: Preparation & Static Control
-
Equip PPE as defined in the "Solid Handling" column above.[3]
-
Place an anti-static gun or ionizer fan inside the Biological Safety Cabinet (BSC).
-
Wipe the exterior of the this compound vial with a lint-free wipe dampened with 70% ethanol before placing it in the BSC.
Step 2: Solubilization (The "Closed" Technique)
Avoid weighing solid powder if possible. Quantitative transfer is safer and more accurate.
-
Calculate the volume of solvent (e.g., DMSO-d6 or MeOH) needed to achieve the desired stock concentration (usually 1 mg/mL or 10 mM) based on the manufacturer's stated mass.
-
Vent the vial: Insert a small gauge needle (e.g., 25G) connected to a 0.2µm hydrophobic syringe filter through the septum to equalize pressure.
-
Inject Solvent: Slowly inject the calculated solvent volume through the septum using a separate syringe.
-
Dissolve: Remove needles and vortex the vial inside the hood until the solution is clear.
-
Why? This keeps the powder contained within the septum-sealed vial during the transition to liquid state.
-
Step 3: Aliquoting & Storage
-
Transfer aliquots into amber glass vials (Belinostat is light sensitive).
-
Store at -20°C (or -80°C for long term).
-
Labeling: Labels must include "Caution: Potent HDAC Inhibitor" and the date of preparation.
Visualizations
Figure 1: PPE Decision Logic
A logical flow for determining necessary protection based on the state of matter and containment availability.
Caption: Decision tree for selecting Personal Protective Equipment (PPE) based on physical state and engineering controls.
Figure 2: Decontamination Workflow
The chemical inactivation pathway for Belinostat spills.
Caption: Step-by-step chemical inactivation protocol for Belinostat/HDAC inhibitor spills.
Waste Disposal & Decontamination[3]
Decontamination Chemistry: Standard detergents are insufficient for HDAC inhibitors. You must chemically degrade the molecule.
-
Oxidation: Apply 10% Sodium Hypochlorite (Bleach) . The oxidative stress degrades the hydroxamic acid zinc-binding group of Belinostat.
-
Neutralization: Follow with Sodium Thiosulfate to neutralize the bleach and prevent corrosion of stainless steel BSC surfaces.
-
Cleaning: Finish with a detergent (e.g., Alconox) and sterile water rinse.
Disposal:
-
Trace Waste: Empty vials, gloves, and wipes go into Yellow Chemotherapy Waste Bins (incineration required).
-
Bulk Waste: Unused stock solutions must be disposed of as RCRA Hazardous Waste (P-listed or U-listed equivalent protocols recommended).
References
-
United States Pharmacopeia (USP). (2019).[2] USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.[1][2][4]Link
-
ASTM International. (2020). ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.Link
-
PubChem. (n.d.). Belinostat (Compound Summary).[5] National Library of Medicine. Link
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[1][2][4]Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
